3-deoxy Glucosone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6-trihydroxy-2-oxohexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHLOWZNKRZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation Pathways and Biochemical Origins of 3 Deoxyglucosone
Maillard Reaction Pathways
Formation from Amadori Compounds
A key step in the Maillard reaction is the formation of Amadori compounds. wikipedia.org This process begins with the condensation of a reducing sugar, such as glucose, with a free amino group of a protein, forming a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable ketoamine, known as an Amadori compound (e.g., fructoselysine from glucose and lysine). wikipedia.org 3-Deoxyglucosone (B13542) is subsequently generated through the degradation of these Amadori compounds. jst.go.jpnih.gov The degradation process involves the 1,2-enolization and dehydration of the Amadori product, leading to the release of the dicarbonyl compound 3-DG. uni-halle.de This pathway is considered a major route for 3-DG formation under physiological conditions. nih.gov
Role of Glucose and Fructose (B13574) as Precursors
Both glucose and fructose serve as precursors for the formation of 3-DG through the Maillard reaction. researchgate.netnih.gov Glucose reacts with protein amino groups to initiate the glycation process, which ultimately leads to the generation of 3-DG from the resulting Amadori compounds. wikipedia.org Fructose has been shown to be a more potent precursor of 3-DG compared to glucose. nih.govkobe-u.ac.jp The initial stages of the Maillard reaction occur more rapidly with fructose, and it is more prone to dehydration, a key step in the formation of 3-DG. acs.orgnih.gov Fructose can directly dehydrate to form 3-deoxyglucosone, bypassing the need for an initial reaction with an amino group in some instances. nih.gov
Influence of Physiological Conditions on Maillard-Mediated Formation
Physiological conditions significantly influence the rate of Maillard-mediated 3-DG formation. Hyperglycemia, a hallmark of uncontrolled diabetes, provides an excess of glucose, which drives the Maillard reaction and leads to increased production of 3-DG. wikipedia.orgnih.gov The elevated levels of glucose result in a higher concentration of Amadori compounds, which in turn leads to greater 3-DG formation. nih.gov Other factors such as pH and the presence of certain catalysts can also affect the reaction rates. For instance, phosphate (B84403) has been shown to accelerate the degradation of Amadori compounds, thereby increasing the formation of 3-DG. nih.gov
Fructosamine (B8680336) 3-Phosphate Decomposition
A more recently identified pathway for 3-DG formation involves the enzymatic phosphorylation of fructosamines and the subsequent decomposition of the resulting phosphate ester. The enzyme fructosamine 3-kinase (FN3K) phosphorylates both free and protein-bound fructosamines on the third carbon of their deoxyfructose moiety, forming fructosamine 3-phosphates. nih.gov These fructosamine 3-phosphate intermediates are unstable and spontaneously decompose. nih.gov This decomposition process involves the elimination of the phosphate group and results in the formation of 3-deoxyglucosone, regenerating the original unglycated amine. uclouvain.beresearchgate.net This pathway represents a "deglycation" process that, while aiming to remove fructosamine adducts, paradoxically generates the highly reactive 3-DG. nih.gov
| Formation Pathway | Key Precursors/Intermediates | Influencing Factors | Significance |
| Maillard Reaction | Amadori compounds, Glucose, Fructose | Hyperglycemia, pH, Phosphate concentration | Major pathway for 3-DG formation, particularly in diabetes. |
| Polyol Pathway | Glucose, Sorbitol, Fructose | Hyperglycemia | Links glucose metabolism to increased fructose levels, a potent 3-DG precursor. |
| Fructosamine 3-Phosphate Decomposition | Fructosamines, Fructosamine 3-phosphate | Fructosamine 3-kinase activity | An enzymatic pathway that, while part of a deglycation process, generates 3-DG. |
| Glucose Auto-oxidation | Glucose | Oxidative stress, Transition metal ions | A minor but potentially significant pathway under conditions of oxidative stress. |
Lipid Peroxidation Intermediates
While the formation of dicarbonyls such as glyoxal (B1671930) and malondialdehyde from lipid peroxidation is well-established, the direct pathway from lipid peroxidation intermediates to 3-deoxyglucosone is an area of ongoing research. Lipid peroxidation, the oxidative degradation of lipids, generates a variety of reactive aldehydes. It is hypothesized that some of these reactive intermediates could potentially be converted to 3-DG, although the precise mechanisms are not yet fully elucidated.
The process of lipid peroxidation is initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids, leading to a chain reaction that produces lipid hydroperoxides. These unstable intermediates can then decompose into a complex mixture of secondary products, including various aldehydes and ketones. It is within this complex milieu of lipid-derived carbonyls that the formation of 3-DG is thought to occur, though likely as a minor product compared to other aldehydes.
Interrelationships with Other Metabolic Pathways (e.g., Glycolysis)
The connection between 3-deoxyglucosone and glycolysis, the central pathway for glucose metabolism, is more clearly defined. 3-DG is recognized as a byproduct of the glycolytic pathway, arising from the non-enzymatic degradation of glycolytic intermediates.
Specifically, the triosephosphate intermediates of glycolysis, glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP), are key precursors to dicarbonyl compounds. These molecules can undergo spontaneous, non-enzymatic elimination of their phosphate group to form methylglyoxal (B44143), a highly reactive dicarbonyl compound. While methylglyoxal is a distinct molecule from 3-DG, its formation highlights the potential for glycolytic intermediates to divert from their primary metabolic fate and generate reactive carbonyl species.
The formation of 3-DG from glycolysis is thought to occur through the degradation of fructose-3-phosphate, which can be formed from the glycolytic intermediate fructose-6-phosphate. Additionally, the degradation of the Amadori product, an early intermediate in the Maillard reaction formed from the reaction of glucose with amino groups, can also yield 3-DG. Since the initial reactants of the Maillard reaction are glucose and proteins, and glycolysis is the primary pathway for glucose metabolism, there is a clear and direct link between glycolytic flux and the potential for 3-DG formation.
The interconversion of G3P and DHAP is a critical step in glycolysis, and the accumulation of these triosephosphates, which can occur under conditions of high glycolytic flux or impaired downstream enzyme activity, can increase the rate of non-enzymatic dicarbonyl formation, including precursors to 3-DG.
| Precursor Molecule | Metabolic Pathway | Resulting Dicarbonyl |
| Glyceraldehyde-3-phosphate | Glycolysis | Methylglyoxal |
| Dihydroxyacetone phosphate | Glycolysis | Methylglyoxal |
| Fructose-3-phosphate | Fructose Metabolism / Glycolysis | 3-Deoxyglucosone |
| Amadori Product (from Glucose) | Maillard Reaction | 3-Deoxyglucosone |
Table 1: Key Precursors and Pathways Leading to Dicarbonyl Formation
Biochemical Reactivity and Molecular Mechanisms
General Reactivity as a Dicarbonyl Sugar
3-Deoxyglucosone (B13542) (3-DG) is a highly reactive intermediate α-dicarbonyl compound, also referred to as an α-oxoaldehyde, that plays a significant role in the Maillard reaction. nih.govtaylorandfrancis.com Its structure, featuring two adjacent carbonyl groups, makes it substantially more reactive than reducing sugars like glucose. nih.govtaylorandfrancis.com This heightened reactivity is a key factor in the phenomenon known as "carbonyl stress," which is characterized by an accumulation of reactive dicarbonyl compounds. taylorandfrancis.com 3-DG is formed from the degradation of glycolytic intermediates and through the degradation of fructose-3-phosphate. taylorandfrancis.comresearchgate.nettandfonline.com Due to its α,β-unsaturated dicarbonyl structure, 3-DG is considered a potent non-enzymatic glycation agent, even more so than glucose. taylorandfrancis.comnih.gov Its reactivity allows it to readily interact with various biological molecules, contributing significantly to the formation of advanced glycation end-products (AGEs) in vivo. taylorandfrancis.comresearchgate.net The compound is not only formed during food processing and storage but also under physiological conditions, arising from the degradation of carbohydrates. taylorandfrancis.com
Reactions with Amino Acids and Proteins
3-Deoxyglucosone readily participates in non-enzymatic reactions with the free amino groups of biomolecules, particularly those on proteins. nih.govmedchemexpress.comresearchgate.net This process, a part of the Maillard reaction, does not require enzymatic catalysis and is initiated by the condensation of one of 3-DG's carbonyl groups with a free amino group, such as the ε-amino group of lysine (B10760008) residues or the α-amino group at a protein's N-terminus. researchgate.netnih.gov This high reactivity towards free amino groups leads to the modification of proteins, altering their structure and function. nih.govtandfonline.com The reaction between 3-DG and protein amino groups is a critical step in the formation of various intermediate and advanced glycation end-products. nih.govnih.gov
One study investigating the glycation of histone H3 by 3-DG quantified the extent of these modifications. The findings are summarized in the table below.
| Modified Residue | Percentage of Reacted Residues in Glycated-H3 |
| Lysine | 90.75% |
| Arginine | 83.80% |
| Data sourced from a study on the glycation of calf thymus histone H3 with 3-deoxyglucosone. nih.gov |
Another study on histone H1 found similarly high reactivity. plos.org This high degree of modification underscores the significant potential of 3-DG to alter proteins rich in these amino acids. nih.govplos.org
The initial step in the non-enzymatic reaction between 3-deoxyglucosone and the free amino groups of proteins is the formation of a Schiff base. nih.govresearchgate.netnih.gov This occurs through the condensation of a carbonyl group from 3-DG and a primary amine from an amino acid residue. nih.gov The resulting Schiff base is an unstable aldimine that can undergo further rearrangement. tandfonline.comnih.gov
This rearrangement leads to the formation of a more stable ketoamine or enaminol product known as the Amadori product. nih.govtandfonline.comnih.gov The formation of Amadori products is considered an early stage of the glycation process. plos.org These products can accumulate over time and serve as key intermediates that degrade and rearrange to form irreversible advanced glycation end-products (AGEs). researchgate.nettandfonline.com The presence of Amadori products signifies that the glycation reaction is proceeding. plos.org
Advanced Glycation End Product (AGE) Formation
3-Deoxyglucosone is a potent precursor in the formation of a heterogeneous group of compounds known as Advanced Glycation End Products (AGEs). nih.govnih.govmedchemexpress.com The mechanistic pathways leading to AGEs from 3-DG are complex and involve the degradation and rearrangement of the initial Amadori products. tandfonline.com These intermediates undergo a series of reactions, including oxidation, dehydration, and condensation, to form stable, irreversible AGE structures. researchgate.netresearchgate.net
The dicarbonyl structure of 3-DG allows it to be far more reactive in forming AGEs than reducing sugars themselves. nih.govtaylorandfrancis.com The pathways of AGE formation from 3-DG can be broadly understood as the progression from early glycation products (Schiff bases, Amadori products) to highly reactive carbonyl intermediates that then react further with amino, sulfhydryl, or guanidine (B92328) groups on proteins. taylorandfrancis.comresearchgate.net This process ultimately results in the formation of various specific AGEs. nih.gov
Several key AGEs are known to be formed specifically from 3-DG-mediated pathways. These include:
Imidazolone (B8795221): Considered a major and specific AGE derived from the reaction of 3-DG with arginine residues. nih.govmedchemexpress.com
Pyrraline (B118067): An AGE formed from the reaction of 3-DG with the ε-amino group of lysine. nih.govnih.gov
Nε-(carboxymethyl)lysine (CML): While CML can be formed through other pathways, 3-DG is a significant precursor to its generation. nih.govnih.govnih.gov
Pentosidine (B29645): A fluorescent cross-link between lysine and arginine residues, the formation of which can be facilitated by 3-DG. nih.govnih.govnih.gov
The formation of these AGEs from 3-DG contributes to the permanent modification of proteins, leading to altered structure, function, and stability. nih.govtandfonline.com
| Precursor | Resulting AGEs |
| 3-Deoxyglucosone | Imidazolone, Pyrraline, Nε-(carboxymethyl)lysine (CML), Pentosidine |
| This table summarizes the primary AGEs generated from 3-Deoxyglucosone. nih.govnih.govnih.gov |
Characterization of Specific 3-Deoxyglucosone-Derived AGEs
The high reactivity of 3-deoxyglucosone with protein amino groups leads to the formation of a variety of Advanced Glycation Endproducts (AGEs). nih.gov The characterization of these specific AGEs is crucial for understanding their biological implications.
Imidazolones
Imidazolone compounds are a major class of AGEs derived from the reaction of 3-deoxyglucosone with arginine residues in proteins. Among the various AGEs formed from 3-DG, imidazolone is considered the most specific marker for protein modification by this dicarbonyl compound. nih.gov
The formation of imidazolones from 3-DG and the guanidino group of arginine residues can proceed through several pathways. One major pathway involves the formation of an imidazoline-4-one compound, which then undergoes dehydration and oxidation to form stable imidazolone structures. Research has also identified a novel spiro compound, another form of imidazolone, which is created through the intramolecular cyclization of a dehydrogenated imidazoline-4-one intermediate.
The levels of 3-DG-derived imidazolone have been shown to increase significantly over time when proteins are incubated with 3-DG. For instance, in in vitro studies with bovine serum albumin (BSA) and 3-DG, the amount of 3-DG-imidazolone increased steeply with the incubation period. Furthermore, a specific hydroimidazolone of creatine, N-(4-butyl-1,2,3-triol-5-oxo-1-imidazolin-2-yl)sarcosine (3-DG-HCr), has been identified and characterized from incubation mixtures of 3-DG and creatine.
The detection and quantification of imidazolones are often carried out using immunochemical methods with specific antibodies, as well as techniques like High-Performance Liquid Chromatography (HPLC). nih.gov Immunohistochemical and immunochemical analyses have confirmed the accumulation of imidazolone in various tissues. nih.gov
Pyrraline (Lysyl-Pyrraline)
Pyrraline is a well-characterized AGE formed from the reaction of 3-deoxyglucosone with the ε-amino group of lysine residues. This compound is often found in foods that have undergone heat processing and is also formed in vivo.
The molecular mechanism for pyrraline formation involves the addition of 3-DG to the amino group of a lysine side chain. This reaction leads to the formation of a pyrrole (B145914) ring structure attached to the lysine residue. Pyrraline can exist in a free form or bound to lysine within peptides and proteins. Given the low levels of free amino acids in many biological systems and foods, the formation of peptide- and protein-bound pyrraline is of significant interest.
Studies have shown that while pyrraline is formed from 3-DG, its yield can be influenced by reaction conditions. For example, when BSA was incubated with 3-DG at 37°C, the levels of pyrraline increased only slightly over a 28-day period. However, at a higher temperature of 60°C, a significant amount of pyrraline was observed, indicating that temperature can enhance its formation. The quantification of pyrraline is typically achieved through methods like HPLC.
Nε-Carboxymethyllysine (CML)
Nε-Carboxymethyllysine (CML) is one of the most abundant and well-studied AGEs and can be formed from 3-deoxyglucosone. nih.gov It is considered a general marker of protein glycation.
The formation of CML from 3-DG is a significant pathway for protein modification. In vitro studies incubating BSA with 3-DG have demonstrated a steep increase in CML levels over time, indicating that it is a major product of 3-DG-mediated protein modification. While CML can be formed through various pathways, including the oxidation of fructoselysine (an Amadori product), the reaction with 3-DG represents a key route. The reaction involves the interaction of 3-DG with lysine residues on proteins.
CML is a non-fluorescent AGE, and its detection and quantification are commonly performed using immunochemical methods, such as ELISA, as well as HPLC. Research has shown that CML and 3-DG-imidazolone are the major AGE structures formed when proteins are modified by 3-DG under physiological temperatures.
Pentosidine
Pentosidine is a fluorescent, cross-linking AGE that can be formed from 3-deoxyglucosone, linking arginine and lysine residues in proteins. nih.gov Its formation is considered a hallmark of advanced glycation.
While pentoses are the most efficient precursors for pentosidine, it can also be formed from hexoses like glucose, and their degradation products, including 3-DG. The formation of pentosidine from 3-DG involves an oxidative reaction. The high content of lysine and arginine in certain proteins, such as histone H3, favors the formation of pentosidine during glycation with 3-DG.
The yield of pentosidine from 3-DG under certain conditions may be less than that of other AGEs like CML and imidazolones. For instance, in studies with BSA incubated with 3-DG at 37°C, only a slight increase in pentosidine was observed over 28 days. However, its presence is a significant indicator of advanced glycation and protein cross-linking. The characteristic fluorescence of pentosidine (excitation at ~335 nm, emission at ~395 nm) is a key feature used for its detection and quantification.
Lysyl-Pyrropyridine
Lysyl-pyrropyridine is a fluorescent AGE that results from the cross-linking of two lysine residues by two molecules of 3-deoxyglucosone. This compound contributes to the fluorescence observed during the Maillard reaction.
The formation of lysyl-pyrropyridine involves a complex reaction in which two molecules of 3-DG react with two lysine residues, leading to the formation of a pyrropyridine structure. This reaction is accompanied by the loss of five molecules of water. Lysyl-pyrropyridine has been identified as a fluorescent and cross-linking compound in protein-glucose and pentose (B10789219) reaction systems.
Dehydrofuroimidazole Compounds
Information regarding the specific formation and characterization of dehydrofuroimidazole compounds directly from 3-deoxyglucosone is not extensively detailed in the reviewed scientific literature.
Role in Protein Cross-linking and Polymerization
3-Deoxyglucosone (3-DG) is a highly reactive dicarbonyl compound identified as a key intermediate in the Maillard reaction and a potent cross-linker responsible for the glucose-induced polymerization of proteins. tandfonline.comnih.govnih.gov Its reactivity surpasses that of glucose, accelerating the advanced stages of the Maillard reaction. oup.com Research indicates that 3-DG induces polymerization in a variety of proteins by forming crosslinks between amino acid residues. tandfonline.com
Studies have demonstrated the ability of 3-DG to polymerize proteins such as lysozyme, bovine serum albumin (BSA), insulin (B600854), and ovalbumin. tandfonline.com When incubated with lysozyme, 3-DG was found to impair specific amino acid residues, including 43% of Lysine (Lys), 39% of Arginine (Arg), and 25% of Tryptophan (Trp) residues over a three-day period under specific conditions. tandfonline.com In the case of acetylated lysozyme, where lysine residues are blocked, 3-DG still impaired 68% of arginine and 25% of tryptophan residues, highlighting its significant reactivity with these specific amino acids. tandfonline.com This modification leads to the formation of advanced glycation end-products (AGEs), which act as crosslinks. nih.gov
The formation of fluorescent crosslinking compounds like pentosidine and lysyl-pyrropyridine is a known consequence of 3-DG's reaction with proteins. jst.go.jpresearchgate.net Lysyl-pyrropyridine, for instance, is formed from the reaction between two lysine residues and two molecules of 3-DG. jst.go.jpresearchgate.net The structural changes induced by 3-DG can have functional consequences; for example, collagen incubated with 3-DG becomes less digestible. oup.com These findings establish 3-DG as a primary agent in the polymerization and structural alteration of proteins. tandfonline.comnih.gov
Table 1: Proteins Polymerized and Amino Acid Residues Modified by 3-Deoxyglucosone
| Protein | Affected Amino Acid Residues | Reference |
|---|---|---|
| Lysozyme | Arginine, Lysine, Tryptophan | tandfonline.com |
| Acetylated Lysozyme | Arginine, Tryptophan | tandfonline.com |
| Ovalbumin | Not specified | tandfonline.com |
| Bovine Serum Albumin (BSA) | Not specified | tandfonline.comoup.com |
| Insulin | Not specified | tandfonline.com |
| Collagen | Not specified | oup.com |
| Histone H3 | Lysine, Arginine (inferred via Pentosidine and CML formation) | nih.gov |
Interaction with Nucleic Acids
The high reactivity of 3-deoxyglucosone extends to nucleic acids, positioning it as a compound potentially deleterious to DNA. nih.gov Given its ability to readily modify proteins, similar reactions with the components of nucleic acids have been investigated, revealing specific interactions that can lead to DNA modification. nih.govnih.gov
Research has confirmed that 3-deoxyglucosone reacts readily with 2'-deoxyguanosine (B1662781) (dG), a nucleoside component of DNA. jst.go.jpresearchgate.netnih.gov In a controlled experiment, 3-DG was shown to react with dG under physiological conditions of pH and temperature. nih.gov The incubation of 50 mM 3-DG with 50 mM 2'-deoxyguanosine at 50°C and a pH of 7.4 for six days resulted in the formation of two major reaction products. nih.gov These products were isolated and identified as N-(1-oxo-2,4,5,6-hydroxyhexyl)-2'-deoxyguanosine and its corresponding diastereomer. jst.go.jpresearchgate.netnih.gov This demonstrates a direct chemical interaction between 3-DG and a fundamental building block of DNA.
Table 2: Reaction of 3-Deoxyglucosone with 2'-Deoxyguanosine
| Parameter | Details | Reference |
|---|---|---|
| Reactants | 3-Deoxyglucosone (50 mM), 2'-Deoxyguanosine (50 mM) | nih.gov |
| Conditions | 50°C, pH 7.4, 6 days | nih.gov |
| Major Product 1 | N-(1-oxo-2,4,5,6-hydroxyhexyl)-2'-deoxyguanosine | jst.go.jpresearchgate.netnih.gov |
| Major Product 2 | Diastereomer of Product 1 | jst.go.jpresearchgate.netnih.gov |
The mechanism of DNA modification by 3-deoxyglucosone primarily involves the formation of covalent adducts with DNA bases. nih.gov The reaction with 2'-deoxyguanosine to form N-(1-oxo-2,4,5,6-hydroxyhexyl)-2'-deoxyguanosine is a key example of this process. jst.go.jpnih.gov This type of modification is a result of the Maillard reaction occurring with a DNA nucleoside instead of a protein. nih.gov
While 3-DG is noted to possess weaker mutagenicity compared to other dicarbonyls like methylglyoxal (B44143), its capacity to form these DNA adducts is well-documented. researchgate.netnih.gov In addition to direct modification, 3-DG can indirectly affect DNA integrity and function through its interaction with nuclear proteins. The glycation of core histone proteins, such as H3, by 3-DG can alter their structure. nih.gov Such alterations may compromise the stability and structure of chromatin, which in turn could influence gene expression. nih.gov
Biological and Cellular Effects of 3 Deoxyglucosone
Modulation of Protein Structure and Function
3-Deoxyglucosone (B13542) (3-DG) is a highly reactive dicarbonyl compound that plays a significant role in the non-enzymatic modification of proteins, a process known as glycation. nih.govresearchgate.netnih.govtaylorandfrancis.com This reactivity allows 3-DG to alter the structure and, consequently, the function of a wide array of proteins within the body, from the nuclear histones that package DNA to the extracellular matrix proteins providing structural support to tissues. nih.govresearchgate.netmorelife.org
Alterations in Histone Proteins (e.g., H1, H3)
Studies have demonstrated that the interaction between 3-DG and histones H1 and H3 leads to significant structural alterations. nih.govresearchgate.netnih.gov This glycation process results in the formation of various advanced glycation end products (AGEs), including Nε-(carboxymethyl)lysine (CML) and pentosidine (B29645). nih.govnih.gov The formation of these AGEs on histone proteins can disrupt their normal function, potentially leading to changes in gene expression and compromising the stability of chromatin. nih.govresearchgate.netnih.gov Because 3-DG is a small molecule, it can readily diffuse across the nuclear membrane, enabling it to damage nuclear proteins directly. proteopedia.org The structural changes induced by 3-DG on histones, such as alterations in their secondary structure, may interfere with the intricate processes of DNA replication and repair. researchgate.net
Interactive Table: Effects of 3-Deoxyglucosone on Histone Proteins
| Histone Protein | Key Findings | Potential Consequences | References |
|---|---|---|---|
| H1 | Potent glycation by 3-DG leading to the formation of AGEs (Nε-carboxymethyl lysine (B10760008), pentosidine). nih.govtaylorandfrancis.comproteopedia.org Causes significant secondary structural changes. nih.govnih.gov | May influence H1 function and compromise chromatin structure. nih.govnih.govtaylorandfrancis.com | nih.govnih.govtaylorandfrancis.comproteopedia.org |
| H3 | Undergoes structural changes and forms AGEs upon treatment with 3-DG. researchgate.netnih.gov | May hamper the normal functioning of H3, compromising chromatin structure and function. researchgate.netnih.gov | researchgate.netnih.gov |
Impact on Extracellular Matrix Proteins (e.g., Collagen IV)
The extracellular matrix (ECM) provides structural scaffolding for tissues and is vital for regulating cellular functions. capes.gov.brnih.gov Collagen, a major component of the ECM, is susceptible to glycation, which can alter its biomechanical properties. 3-Deoxyglucosone can modify collagen, and this modification has been shown to have significant consequences for cellular behavior, particularly in the context of wound healing. morelife.org
Research using human dermal fibroblasts cultured on collagen modified by 3-DG has revealed that this modification can decrease fibroblast migration, proliferation, and collagen expression. morelife.org This is particularly relevant in conditions like diabetes, where elevated levels of 3-DG may contribute to impaired wound healing. The modification of collagen by 3-DG can alter the signaling pathways that govern cell behavior. For instance, it can influence the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a dual role in cell growth and stress responses. morelife.org The interaction of cells with 3-DG-modified collagen can shift the signaling balance towards a stress response, leading to reduced cell migration and proliferation. morelife.org
Interactive Table: Impact of 3-Deoxyglucosone on Collagen and Fibroblast Function
| Parameter | Effect of 3-DG Modified Collagen | Signaling Pathway Implication | References |
|---|---|---|---|
| Fibroblast Migration | Decreased | Downregulation via p38 MAPK, ERK1/2, and AKT | morelife.org |
| Fibroblast Proliferation | Decreased | Downregulation via p38 MAPK and AKT | morelife.org |
| Collagen Expression | Decreased | Downregulation via p38 MAPK, ERK1/2, and AKT | morelife.org |
Effects on Enzyme Activity (e.g., RNase A)
The reactivity of 3-deoxyglucosone extends to enzymes, where its modification of amino acid residues can lead to a loss of catalytic function. While specific, in-depth studies on the direct glycation of Ribonuclease A (RNase A) by 3-DG are not extensively detailed in the provided search results, the general principles of 3-DG-induced enzyme inactivation are well-established. 3-DG has been shown to inactivate intracellular enzymes like glutathione (B108866) peroxidase, a key enzyme in the detoxification of hydrogen peroxide. This inactivation occurs through the modification of protein amino groups, leading to the formation of AGEs and subsequent structural changes that impair the enzyme's active site.
Given that RNase A, like other proteins, possesses lysine and arginine residues that are targets for glycation, it is plausible that 3-DG could similarly alter its structure and function. nih.gov Non-enzymatic glucosylation studies have utilized RNase A as a model protein to investigate the effects of glycation. nih.gov The accumulation of AGEs on enzymes can lead to their inactivation, which has broader implications for cellular metabolism and defense mechanisms.
Induction of Cellular Stress Responses
The accumulation of 3-deoxyglucosone within cells is a significant contributor to cellular stress, primarily through the generation of reactive oxygen species and the induction of a state known as carbonyl stress.
Generation of Reactive Oxygen Species (ROS)
3-Deoxyglucosone is implicated in the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as DNA, lipids, and proteins. The process of glycation itself, particularly the formation of AGEs from precursors like 3-DG, can lead to oxidative stress. Studies have shown that the neurotoxic effects of 3-DG on cultured cortical neurons are associated with the production of ROS, ultimately leading to neuronal apoptosis. Furthermore, in doxorubicin-induced cardiotoxicity, an increase in cardiac 3-DG levels was linked to elevated levels of thiobarbituric acid reactive substances (TBARS), an indicator of oxidative stress, suggesting a relationship between 3-DG and ROS generation in cardiac tissue. The accumulation of 3-DG can thus create a vicious cycle where it promotes oxidative stress, and oxidative stress, in turn, can lead to further accumulation of intracellular 3-DG.
Contribution to Carbonyl Stress
Carbonyl stress is a state characterized by the accumulation of reactive carbonyl species (RCS), such as 3-deoxyglucosone, glyoxal (B1671930), and methylglyoxal (B44143). 3-DG is a major contributor to this condition. This accumulation of highly reactive dicarbonyls can overwhelm the cell's detoxification mechanisms, leading to widespread damage to proteins and other macromolecules. researchgate.net The elevation of protein carbonylation in tissues exposed to 3-DG is a direct indicator of carbonyl stress. This stress state is closely linked to oxidative stress, as RCS can both be generated by and contribute to the formation of ROS. The combined effects of carbonyl and oxidative stress can disrupt cellular protein conformation, activity, and function, playing a crucial role in the pathogenesis of various diseases.
Interactive Table: Cellular Stress Responses Induced by 3-Deoxyglucosone
| Stress Response | Key Mechanisms and Findings | Associated Cellular Damage | References |
|---|---|---|---|
| Reactive Oxygen Species (ROS) Generation | Associated with the neurotoxicity of 3-DG and neuronal apoptosis. Linked to increased TBARS levels in cardiac tissue. Glycation process contributes to oxidative stress. | Damage to DNA, lipids, and proteins. | |
| Carbonyl Stress | Characterized by the accumulation of reactive carbonyl species, including 3-DG. Leads to increased protein carbonylation. | Widespread damage to proteins and other macromolecules. researchgate.net Disruption of protein conformation and function. | researchgate.net |
Effects on Cellular Signaling Pathways
3-Deoxyglucosone has been identified as a direct contributor to the development of insulin (B600854) resistance by impairing the insulin signaling cascade in cells. spandidos-publications.comnih.gov In hepatocytes, which are central to glucose metabolism, insulin resistance manifests as decreased glucose uptake and reduced glycogen (B147801) storage. spandidos-publications.com Research using HepG2 liver cells has demonstrated that exposure to non-cytotoxic concentrations of 3-DG leads to a significant reduction in insulin-stimulated glucose uptake and glycogen content. spandidos-publications.comnih.gov
The molecular basis for this impairment lies in the disruption of key components of the insulin signaling pathway. wikipedia.org When insulin binds to its receptor, it triggers a phosphorylation cascade that typically involves the insulin receptor substrate 1 (IRS-1), phosphoinositide 3-kinase (PI3K), and Akt (also known as protein kinase B). nih.govnih.gov This PI3K/Akt pathway is crucial for most of insulin's metabolic effects. nih.gov Studies have shown that 3-DG treatment inhibits the insulin-stimulated phosphorylation of IRS-1, PI3K, and Akt. spandidos-publications.comnih.gov This blockade prevents the downstream signaling required for proper glucose metabolism, effectively inducing a state of insulin resistance at the cellular level. spandidos-publications.comnih.gov The findings indicate that elevated levels of 3-DG can directly contribute to and potentially worsen the diabetic condition by disrupting this fundamental signaling pathway. spandidos-publications.comnih.gov
In pancreatic β-cells, the sweet taste receptor (STR), a heterodimer of T1R2 and T1R3 proteins, plays a role in stimulating insulin secretion in response to glucose. nih.govspandidos-publications.com Acute exposure to pathological concentrations of 3-DG has been shown to impair this process by downregulating the STR signaling pathway, particularly in high-glucose conditions. nih.govspandidos-publications.com
Studies on the rat insulinoma cell line (INS-1) and on isolated rat pancreatic islets revealed that treatment with 3-DG significantly reduces glucose-stimulated insulin secretion. nih.gov This effect was comparable to that observed when using lactisole, a known inhibitor of the sweet taste receptor. nih.govspandidos-publications.com The underlying mechanism involves a significant reduction in the protein expression of the T1R3 subunit of the sweet taste receptor. nih.govspandidos-publications.com Furthermore, 3-DG exposure also leads to the downregulation of key downstream components of the STR signaling pathway, including the transient receptor potential cation channel subfamily M member 5 (TRPM5). nih.govspandidos-publications.com This evidence suggests that 3-DG's deleterious effect on β-cell function is, at least in part, mediated by its ability to disrupt the sweet taste receptor signaling cascade that contributes to insulin release. nih.gov Interestingly, under basal or glucose-free conditions, acute exposure to 3-DG was found to increase the expression of STR subunits and induce GLP-1 secretion. nih.gov
3-Deoxyglucosone directly impacts the expression of glucose transporters, which are essential for the movement of glucose across cell membranes. One of the key transporters affected is Glucose Transporter 2 (GLUT2), a high-capacity, low-affinity transporter found in liver and pancreatic β-cells, playing a role in glucose sensing and transport. wikipedia.org
In studies on HepG2 liver cells, insulin stimulation normally leads to an increase in the expression of GLUT2. spandidos-publications.com However, when these cells were treated with 3-DG (at concentrations of 80 and 300 ng/ml), the insulin-induced expression of GLUT2 was eliminated. spandidos-publications.comnih.gov This reduction in GLUT2 expression contributes to the decreased glucose uptake observed in these cells, providing a molecular explanation for 3-DG-induced hepatic insulin resistance. spandidos-publications.com
A similar effect is observed in pancreatic β-cells. Acute exposure of INS-1 cells to 3-DG in the presence of high glucose significantly reduced the protein expression of GLUT2. nih.govspandidos-publications.com This downregulation of GLUT2 in β-cells, alongside the impairment of the sweet taste receptor pathway, contributes to the observed reduction in insulin secretion. nih.gov Therefore, by diminishing the expression of critical glucose transporters like GLUT2, 3-DG disrupts glucose homeostasis in key metabolic tissues.
3-Deoxyglucosone has been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. mdpi.com Nrf2 is a crucial transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant genes, forming a primary cellular defense mechanism against oxidative and electrophilic stress. frontiersin.org
In cell-based reporter gene assays, 3-DG was found to induce Nrf2-mediated gene expression in a dose-dependent manner. mdpi.com This activation is a response to the cellular stress imposed by 3-DG. The study noted that 3-DG could activate the Nrf2 pathway at somewhat lower concentrations compared to other dicarbonyls like methylglyoxal (MGO) and glyoxal (GO). mdpi.com
The activation of the Nrf2 pathway by 3-DG is significantly influenced by the intracellular levels of glutathione (GSH), a key antioxidant. mdpi.com When cellular GSH levels were depleted, the induction of the Nrf2-mediated pathway by 3-DG was significantly enhanced. mdpi.com This suggests that the cell's response to 3-DG involves this protective pathway, which attempts to counteract the oxidative and cytotoxic effects of the compound. mdpi.com The activation of Nrf2 represents a compensatory mechanism to mitigate the damage caused by 3-DG accumulation. mdpi.com
Cellular Viability and Proliferation
The effect of 3-deoxyglucosone on cellular viability and proliferation is concentration-dependent and cell-type specific. In studies using the human liver cancer cell line HepG2, lower concentrations of 3-DG (ranging from 10 to 300 ng/ml) did not show a significant effect on cell viability. spandidos-publications.comnih.gov However, as the concentration increased to 500 and 1,000 ng/ml, a notable decrease in the viability of HepG2 cells was observed. spandidos-publications.comnih.gov
Furthermore, 3-DG has been shown to induce programmed cell death, or apoptosis. In macrophage-derived U937 cell lines, treatment with physiological concentrations of 3-DG resulted in DNA ladder formation and nuclear fragmentation, which are hallmark features of apoptosis. nih.gov This apoptotic effect was linked to an increase in intracellular oxidant levels, suggesting that the cytotoxicity is mediated by oxidative stress. nih.gov The antioxidant N-acetylcysteine could partially block this 3-DG-induced apoptosis. nih.gov There is also evidence that 3-DG can inhibit DNA synthesis, which would lead to a suppression of cell proliferation. dojindo.com
Conversely, one study investigating the components of peritoneal dialysis solutions found that 3-DG, at concentrations typically found in these solutions, did not exhibit cytotoxicity towards cultured human neutrophils and peripheral blood mononuclear cells. nih.gov In that specific context, another glucose degradation product, 3,4-dideoxyglucosone-3-ene (3,4-DGE), was identified as the primary pro-apoptotic factor. nih.gov These findings highlight that the impact of 3-DG on cell survival is nuanced and can be influenced by its concentration and the specific cellular environment.
Data Tables
Table 1: Effect of 3-Deoxyglucosone on Insulin Signaling and Glucose Metabolism in HepG2 Cells
| Parameter | Condition | Observation | Reference |
| Cell Viability | 3-DG (10-300 ng/ml) | No significant effect | spandidos-publications.comnih.gov |
| 3-DG (500-1000 ng/ml) | Decreased viability | spandidos-publications.comnih.gov | |
| Glucose Uptake | Insulin-stimulated | Decreased with 3-DG treatment | spandidos-publications.com |
| Glycogen Content | Insulin-stimulated | Decreased with 3-DG treatment | spandidos-publications.com |
| IRS-1 Phosphorylation | Insulin-stimulated | Inhibited by 3-DG | spandidos-publications.com |
| PI3K Expression | Insulin-stimulated | Reduced by 3-DG | spandidos-publications.com |
| Akt Phosphorylation | Insulin-stimulated | Inhibited by 3-DG | spandidos-publications.com |
| GLUT2 Expression | Insulin-stimulated | Eliminated by 3-DG (80 & 300 ng/ml) | spandidos-publications.comnih.gov |
Table 2: Effect of 3-Deoxyglucosone on Pancreatic β-Cell Function
| Parameter | Cell/Tissue Model | Treatment | Effect | Reference |
| Insulin Secretion | INS-1 Cells | 3-DG (at 25.5 mM glucose) | Significantly reduced | nih.gov |
| Rat Islets | 3-DG (at 25.5 mM glucose) | Significantly reduced | nih.gov | |
| T1R3 Protein Expression | INS-1 Cells | 3-DG (at 25.5 mM glucose) | Significantly reduced | nih.govspandidos-publications.com |
| TRPM5 Protein Expression | INS-1 Cells | 3-DG (at 25.5 mM glucose) | Significantly reduced | nih.govspandidos-publications.com |
| GLUT2 Protein Expression | INS-1 Cells | 3-DG (at 25.5 mM glucose) | Significantly reduced | nih.govspandidos-publications.com |
Induction of Apoptosis in Cell Lines
3-Deoxyglucosone (3-DG) has been identified as an inducer of apoptosis, or programmed cell death, in various cell types. Research indicates that its cytotoxic effects are often mediated through the generation of intracellular oxidative stress. In macrophage-derived U937 cell lines, treatment with physiological concentrations of 3-DG led to hallmark signs of apoptosis, including DNA ladder formation and nuclear fragmentation. kau.edu.sa This apoptotic process was correlated with an increase in intracellular oxidant levels, as measured by an oxidation-sensitive fluorescent dye. kau.edu.sa The role of oxidative stress as a causative factor is supported by findings that an inhibitor of glutathione biosynthesis enhanced apoptosis, while the antioxidant N-acetylcysteine partially blocked it. kau.edu.sa
Similarly, in human umbilical vein endothelial cells (HUVECs), the presence of 3-DG resulted in elevated levels of reactive oxygen species (ROS), which subsequently triggered apoptosis. researchgate.net The process is linked to the intracellular metabolism of 3-DG, as inhibiting its reduction to 3-deoxyfructose (B1226627) with an aldo-keto reductase inhibitor enhanced the apoptotic effect. researchgate.net
However, the pro-apoptotic activity of 3-DG is not universal across all cell types and conditions. In one study, 3-DG at concentrations found in peritoneal dialysis solutions did not induce significant cytotoxicity or apoptosis in human neutrophils and peripheral blood mononuclear cells. nih.gov In that specific context, another glucose degradation product, 3,4-dideoxyglucosone-3-ene (3,4-DGE), was identified as the primary pro-apoptotic agent. nih.govnih.gov This suggests that the apoptotic potential of 3-DG can be cell-type specific and dependent on its concentration relative to other cytotoxic compounds.
Table 1: Effect of 3-Deoxyglucosone on Apoptosis in Different Cell Lines
| Cell Line | Effect | Associated Mechanism | Reference |
|---|---|---|---|
| U937 (human monocytic leukemia) | Induces apoptosis (DNA laddering, nuclear fragmentation) | Increased intracellular oxidant stress | kau.edu.sa |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Induces apoptosis | Increased reactive oxygen species (ROS) | researchgate.net |
| Human Neutrophils & Peripheral Blood Mononuclear Cells | No significant cytotoxicity or apoptosis observed | N/A (Effect attributed to 3,4-DGE in the tested solution) | nih.gov |
| Murine Renal Tubular Epithelial Cells | Apoptosis induced by related compound 3,4-DGE | Bax oligomerization, cytochrome c release, caspase activation | nih.gov |
Suppression of Cell Proliferation and DNA Synthesis
3-Deoxyglucosone is recognized for its ability to suppress cell proliferation. nih.gov This anti-proliferative effect is intrinsically linked to its high reactivity as a dicarbonyl compound, which can lead to damage of essential cellular macromolecules, including proteins and nucleic acids. The glycation of proteins by 3-DG can inactivate enzymes crucial for cellular functions and growth.
A primary mechanism underlying the suppression of proliferation is the damage 3-DG inflicts upon DNA. The compound can react with the free amino groups of nucleic acids, leading to the formation of DNA-advanced glycation end products (DNA-AGEs). nih.gov This modification results in structural perturbations of the DNA molecule. nih.gov Such damage to the genetic material can interfere with critical processes like DNA replication and transcription, which are prerequisites for cell division. The formation of DNA-AGEs and the generation of free radicals during the glycation process contribute to a state of "carbonyl stress" that is detrimental to cell survival and growth. kau.edu.sanih.gov
While direct studies detailing the specific effects of 3-DG on the phases of the cell cycle (e.g., G1 arrest or S phase delay) are not extensively documented, the known damage to DNA and proteins provides a strong basis for its inhibitory action on cell proliferation and DNA synthesis. For comparison, 2-deoxyglucose (2-DG), a related glucose analog, has been shown to induce cell cycle arrest at the G0/G1 phase in colorectal cancer cells, highlighting a potential mechanism by which such compounds can halt proliferation. nih.gov
Interactions with Cellular Components
Internalization by Cells and Intracellular Effects
3-Deoxyglucosone exerts significant biological effects by first entering the cell. Studies using radiolabeled [3H]3-DG have confirmed that it is internalized by cells, including smooth muscle cells and human umbilical vein endothelial cells, in a time-dependent manner. researchgate.net The uptake process is temperature-sensitive and can be inhibited by phenylarsine (B13959437) oxide, suggesting an active transport mechanism may be involved. researchgate.net
Once inside the cell, 3-DG is not inert. It undergoes metabolic conversion, primarily being reduced to 3-deoxyfructose (3-DF) by enzymes known as aldo-keto reductases. researchgate.net The inhibition of these enzymes leads to a buildup of intracellular 3-DG and exacerbates its cytotoxic effects. researchgate.net The primary intracellular consequence of 3-DG accumulation is the induction of oxidative stress. researchgate.netnih.gov This internalized 3-DG is directly responsible for the increased production of reactive oxygen species (ROS), which can damage cellular components like DNA and proteins, inactivate critical antioxidant enzymes, and ultimately trigger apoptotic pathways. kau.edu.saresearchgate.netnih.gov
Table 2: Cellular Internalization and Metabolism of 3-Deoxyglucosone
| Cell Type | Internalization Characteristics | Intracellular Fate | Consequence | Reference |
|---|---|---|---|---|
| Smooth Muscle Cells | Time-dependent uptake | Metabolized to 3-deoxyfructose (3-DF) | Oxidative stress | researchgate.net |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Time-dependent uptake; reduced at 4°C and by phenylarsine oxide | Reduced to 3-DF by aldo-keto reductases | Increased ROS, apoptosis | researchgate.net |
Interference with Renal Cell-Matrix Interactions
The interaction between renal cells and the extracellular matrix (ECM) is critical for maintaining kidney structure and function. google.com 3-Deoxyglucosone can interfere with these interactions, particularly in pathological conditions like diabetic nephropathy where 3-DG levels are elevated. researchgate.nettaylorandfrancis.com This interference often manifests as an alteration in the expression of key ECM proteins.
In renal mesangial cells, culture conditions with high glucose, which promote the formation of 3-DG, lead to a significant increase in the expression and synthesis of fibronectin, a major component of the ECM. taylorandfrancis.com The accumulation of advanced glycation end-products (AGEs), for which 3-DG is a potent precursor, is directly implicated in this upregulation of fibronectin. taylorandfrancis.comnih.gov This altered deposition of fibronectin changes the composition and structure of the glomerular basement membrane and mesangial matrix, thereby disrupting the normal cell-matrix architecture and contributing to the progression of renal disease. google.com
Cell adhesion, a fundamental aspect of cell-matrix interaction, is also affected. While direct studies on 3-DG's effect on the adhesion of normal renal cells are limited, research on renal cell carcinoma shows that cell adhesion profiles are highly dependent on the specific ECM components, such as fibronectin and collagen. nih.gov In response to injury, normal renal epithelial cells can lose their adhesion to the matrix, a process that can be influenced by the local microenvironment. By promoting an environment rich in abnormal AGE-modified proteins and increasing fibronectin deposition, 3-DG indirectly interferes with the normal, dynamic interactions between renal cells and their surrounding matrix, contributing to renal pathology. researchgate.nettaylorandfrancis.com
Detoxification and Scavenging Mechanisms for 3 Deoxyglucosone
Enzymatic Detoxification Pathways
The primary enzymatic defense against 3-DG involves two main pathways: reduction to a less reactive sugar alcohol and oxidation to an acid form, which can be further metabolized or excreted. These reactions are catalyzed by a range of oxidoreductases.
Reduction by Aldehyde Reductase to 3-Deoxyfructose (B1226627)
A principal route for the detoxification of 3-DG is its NADPH-dependent reduction to 3-deoxyfructose (3-DF). nih.gov This conversion is predominantly catalyzed by aldehyde reductase (ALR), a member of the aldo-keto reductase (AKR) superfamily. nih.gov Studies have unequivocally identified the major 3-DG-reducing enzyme in the livers of rats, pigs, and humans as aldehyde reductase. nih.govnih.gov This identification was confirmed through amino acid sequencing and the expression of cDNA, which showed that transfected cells expressing rat ALR cDNA gained NADPH-dependent 3-DG-reducing activity. nih.gov
Research indicates that aldehyde reductases from human and pig livers display a higher catalytic efficiency for 3-deoxyglucosone (B13542) compared to D-glucuronate, a conventional substrate for this enzyme. nih.gov This suggests that 3-DG is a significant physiological substrate for ALR and underscores the enzyme's crucial role in its detoxification. nih.govnih.gov The widespread expression of ALR mRNA across various rat tissues further supports the idea that this enzyme is sufficiently available to manage 3-DG formed in vivo. nih.gov
Oxidation by Oxoaldehyde Dehydrogenase to 2-Keto-3-Deoxygluconic Acid
An alternative enzymatic pathway for 3-DG detoxification is its oxidation to 2-keto-3-deoxygluconic acid. nih.govnih.gov This reaction is catalyzed by an NAD-dependent dehydrogenase active at neutral pH, which has been identified as aldehyde dehydrogenase 1A1 (ALDH1A1), also known as retinaldehyde dehydrogenase 1. nih.govnih.gov This enzyme was first purified from human erythrocytes, which are capable of converting 3-DG to 2-keto-3-deoxygluconic acid. nih.gov The identity was confirmed by overexpressing human ALDH1A1 in HEK cells, resulting in a more than 20-fold surge in 3-deoxyglucosone dehydrogenase activity. nih.gov
Kinetic analyses of recombinant human ALDH1A1 have provided specific parameters for its activity with 3-DG. These findings highlight the enzyme's efficiency in metabolizing this dicarbonyl compound. nih.gov The daily urinary excretion of 2-keto-3-deoxygluconic acid in humans is estimated to be around 21.7 μmol, suggesting that 3-DG may be a more significant substrate for ALDH1A1 in vivo than retinaldehyde. nih.gov
Interactive Table: Kinetic Parameters of Human ALDH1A1 for 3-Deoxyglucosone
| Substrate/Coenzyme | Km (μM) | Vmax (nmol/min/mg protein) |
|---|---|---|
| 3-Deoxyglucosone | 95 | 45 |
| NAD⁺ | 85 | 18 |
Data derived from studies on recombinant human ALDH1A1 at pH 7.1. nih.gov
Role of Other Aldehyde Reductases (e.g., Dihydrodiol Dehydrogenase, Aldose Reductase)
Besides aldehyde reductase, other members of the aldo-keto reductase superfamily are also implicated in the reduction of 3-DG. nih.gov These include dihydrodiol dehydrogenase and aldose reductase. nih.gov The involvement of these enzymes indicates a redundant and robust system for detoxifying 3-DG. Aldose reductase, in particular, has been a subject of interest due to its role in diabetic complications. nih.gov The use of aldose reductase inhibitors has been shown to decrease erythrocyte levels of 3-DG, providing further evidence for its role in the in vivo metabolism of this dicarbonyl. nih.gov Dihydrodiol dehydrogenases, which are also 3α-hydroxysteroid dehydrogenases, are known to reduce various xenobiotic carbonyl compounds and are structurally and functionally capable of participating in 3-DG detoxification. theadl.com
Impact of Glycation on Detoxifying Enzyme Efficiency
The very process that produces 3-DG, glycation, can, in turn, impair the enzymes responsible for its detoxification, creating a vicious cycle. Research on rat liver aldehyde reductase has shown that the enzyme itself is subject to in vivo glycation. nih.gov This modification occurs at specific lysine (B10760008) residues (Lys-67, Lys-84, and Lys-140). nih.gov Crucially, the glycated form of aldehyde reductase exhibits a lower catalytic efficiency (kcat/Km) compared to its non-glycated counterpart. nih.gov In diabetic rats, the proportion of this less active, glycated enzyme is significantly increased in the kidneys. nih.gov This reduction in detoxification capacity can lead to an accumulation of 3-DG, exacerbating metabolic imbalances under diabetic conditions. nih.govwikipedia.org
However, the effect of glycation may vary depending on the specific enzyme. A study on aldose reductase indicated that non-enzymatic glycation led to an increase in its activity and Vmax, while its Km value decreased. acs.org This suggests a more complex regulatory picture where the consequences of glycation on enzyme function are not uniform across all detoxifying enzymes.
Interactive Table: Effect of Glycation on Enzyme Activity
| Enzyme | Organism/Source | Effect of Glycation | Specific Findings |
|---|---|---|---|
| Aldehyde Reductase | Rat Liver | Decreased Efficiency | Lower kcat/Km compared to non-glycated form. nih.gov |
| Aldose Reductase | General | Increased Activity | Increased Vmax and decreased Km. acs.org |
Non-Enzymatic and Chemical Scavenging Strategies
In addition to enzymatic detoxification, direct chemical scavenging provides another line of defense against 3-DG. Certain molecules can react with and neutralize 3-DG, preventing it from modifying proteins and other biological macromolecules.
Pyridoxamine-Mediated Scavenging and Oxidative Cleavage
Pyridoxamine (B1203002), a vitamer of vitamin B6, has been identified as a potent scavenger of reactive carbonyl species, including 3-DG. acs.orgnd.edunih.gov The mechanism of protection by pyridoxamine against 3-DG-induced damage is a multi-step process. nd.edunih.gov It begins with the formation of transient adducts between pyridoxamine and 3-DG, which effectively sequesters the reactive dicarbonyl from the cellular environment. nd.edu This initial adduction is then followed by an irreversible oxidative cleavage of the 3-DG molecule. nd.edunih.gov This two-pronged approach of rapid, reversible trapping followed by slower, irreversible destruction makes pyridoxamine an effective agent against 3-DG-mediated damage. nd.edu Mass spectrometry has been used to detect the formation of 3-DG-pyridoxamine adducts in reaction mixtures. nd.edu This scavenging action is considered a key part of the therapeutic effect of pyridoxamine in mitigating complications from conditions like diabetic nephropathy. nd.edunih.gov
Glutathione (B108866) (GSH) Interactions and Detoxification
Glutathione (GSH), a crucial intracellular antioxidant, plays a role in the detoxification of various electrophilic compounds, including α-dicarbonyls. nih.gov While the glyoxalase system, which is highly dependent on GSH, is the primary detoxification pathway for methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), the detoxification of 3-DG primarily occurs via its reduction to 3-deoxyfructose by NADPH-dependent aldo-keto reductases. mdpi.com
However, research confirms that 3-DG can directly react with and form adducts with glutathione. mdpi.com The reactivity of these α-dicarbonyl compounds with GSH varies. In studies comparing equimolar concentrations, the amount of GSH scavenged decreases in the order of MGO > GO > 3-DG, indicating that 3-DG is the least reactive of the three with glutathione. mdpi.com This interaction, though less prominent than for other dicarbonyls, still represents a potential pathway for its detoxification. mdpi.com
Furthermore, elevated levels of 3-DG can have an inhibitory effect on the glutathione system. It has been shown to inactivate glutathione peroxidase, a key enzyme responsible for the detoxification of hydrogen peroxide. nih.gov This inactivation can lead to an enhancement of intracellular oxidative stress. nih.gov
Table 1: Relative Reactivity of α-Dicarbonyl Compounds with Glutathione (GSH) This table illustrates the comparative efficiency of GSH in scavenging different α-dicarbonyls.
| Compound | Reactivity with GSH | Primary Detoxification Pathway |
|---|---|---|
| Methylglyoxal (MGO) | High | Glyoxalase System mdpi.com |
| Glyoxal (GO) | Medium | Glyoxalase System mdpi.com |
| 3-Deoxyglucosone (3-DG) | Low | Aldo-Keto Reductases mdpi.com |
Aminoguanidine as a Glycation Inhibitor
Aminoguanidine (AG) is a well-documented inhibitor of advanced glycation end-product (AGE) formation and functions as a potent scavenger of reactive α-dicarbonyl compounds like 3-DG. researchgate.netoup.comnih.gov It reacts rapidly with 3-DG to form stable 3-amino-1,2,4-triazine derivatives, thereby preventing 3-DG from reacting with proteins and forming AGEs. researchgate.netnih.gov
Table 2: Kinetic Parameters for the Reaction of Aminoguanidine (AG) with 3-Deoxyglucosone (3-DG) Data from kinetic studies under physiological conditions (pH 7.4, 37°C). nih.gov
| Kinetic Parameter | Description | Value |
|---|---|---|
| Rate Equation | d[T]₀/dt | [3-DG](kAG,3-DG[AG] + k3-DG) |
| kAG,3-DG | Second-order rate constant for the reaction between AG and 3-DG | (3.23 ± 0.25) x 10⁻³ M⁻¹ sec⁻¹ |
| k3-DG | First-order rate constant for 3-DG | (1.73 ± 0.08) x 10⁻⁵ sec⁻¹ |
Epigallocatechin Gallate (EGCG) Reactivity with 3-Deoxyglucosone
Epigallocatechin gallate (EGCG), a major polyphenol found in green tea, has been shown to effectively reduce the concentration of 3-DG. nih.govresearchgate.net This is achieved through a direct chemical reaction where EGCG traps 3-DG, forming EGCG-3-DG adducts. mdpi.com This scavenging action inhibits the subsequent degradation of 3-DG into harmful compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.govmdpi.com
Studies using aging-mimicking systems and food models, such as black garlic, have demonstrated the efficacy of EGCG. Impregnation of black garlic with EGCG for 24 hours resulted in an approximate 60% reduction in 3-DG formation compared to untreated controls. researchgate.netntu.edu.tw Liquid chromatography-mass spectrometry (LC-MS/MS) analysis has confirmed the formation of adducts, where 3-DG binds to the C6 and C8 positions on the A-ring of the EGCG molecule, sometimes in a 2:1 ratio of 3-DG to EGCG. mdpi.com The nucleophilic nature of these sites on the EGCG flavanol structure facilitates the reaction with the reactive carbonyl groups of 3-DG. mdpi.com
Table 3: Effect of EGCG on 3-Deoxyglucosone (3-DG) Levels Summary of findings from studies on EGCG's reactivity with 3-DG.
| Finding | Observation | Source |
|---|---|---|
| Mechanism of Action | EGCG forms adducts with 3-DG, trapping the molecule. | mdpi.com |
| Binding Sites | 3-DG binds to the C6 and C8 positions of the EGCG A-ring. | mdpi.com |
| Efficacy in Food Model | ~60% reduction in 3-DG in black garlic after 24h EGCG impregnation. | researchgate.netntu.edu.tw |
| Consequence | Attenuated formation of 5-Hydroxymethylfurfural (5-HMF). | nih.govresearchgate.net |
Role of Glyoxalase System (if applicable to 3-DG)
The glyoxalase system, comprising the enzymes glyoxalase I (GLO1) and glyoxalase II (GLO2) and requiring GSH as a cofactor, is a critical pathway for the detoxification of certain α-oxoaldehydes. wikipedia.orgnih.gov However, this system exhibits a very narrow substrate specificity and is primarily responsible for the metabolism of methylglyoxal (MG). wikipedia.orgnih.gov
While the glyoxalase system is highly efficient for MG and to some extent GO, it is not the major detoxification pathway for 3-deoxyglucosone. mdpi.com Research indicates that 3-DG is mainly metabolized by other enzymes, specifically NADPH-dependent aldo-keto reductases, which convert it to 3-deoxyfructose. mdpi.com Additionally, aldehyde dehydrogenases (ALDHs), such as ALDH1A1, have been shown to metabolize 3-DG to 2-keto-3-deoxygluconic acid. nih.gov Therefore, the role of the glyoxalase system in the direct detoxification of 3-DG is considered minimal, with other enzymatic pathways bearing the primary responsibility. mdpi.comnih.gov
In Vitro and in Vivo Research Models
Cell Culture Models
Cell culture models are instrumental in dissecting the direct cellular effects of 3-deoxyglucosone (B13542), providing a controlled environment to study molecular pathways.
The rat insulinoma cell line, INS-1, is a widely used model for studying pancreatic β-cell function and dysfunction. cytion.comcellosaurus.orgresearchgate.net Research using these cells has demonstrated that acute exposure to 3-DG can impair insulin (B600854) secretion, a hallmark of β-cell failure in type 2 diabetes.
One study found that treating INS-1 cells with 3-DG at high glucose concentrations (25.5 mM) for one hour significantly reduced insulin secretion. This effect was comparable to that observed with lactisole, an inhibitor of the sweet taste receptor (STR), which is known to modulate insulin release. The study further revealed that 3-DG treatment downregulated the protein expression of the STR subunit T1R3 and its downstream signaling components, including TRPM5 and GLUT2.
Interactive Data Table: Effect of 3-Deoxyglucosone on Insulin Secretion in INS-1 Cells
| Treatment Condition (1 hour) | Insulin Secretion (relative to control) | Key Protein Expression Changes |
|---|---|---|
| High Glucose (25.5 mM) | Baseline | - |
| High Glucose + 3-DG | Significantly Reduced | Downregulation of T1R3, TRPM5, GLUT2 |
| High Glucose + Lactisole (STR inhibitor) | Significantly Reduced | Not Applicable |
Macrophage-derived cell lines are crucial for investigating the inflammatory and apoptotic effects of various compounds. Studies on the human monocytic leukemia cell line U937 have shown that 3-deoxyglucosone can induce programmed cell death, or apoptosis.
In one investigation, treatment of U937 cells with physiological concentrations of 3-DG led to DNA ladder formation and nuclear fragmentation, both characteristic features of apoptosis. This process was associated with an increase in intracellular oxidant stress, as indicated by the enhanced fluorescence of an oxidation-sensitive dye. The apoptotic effects were intensified by the inhibition of glutathione (B108866) biosynthesis and partially mitigated by the antioxidant N-acetylcysteine, suggesting that oxidative stress is a key mechanism in 3-DG-induced macrophage apoptosis. nih.govnih.gov
Interactive Data Table: Pro-apoptotic Effects of 3-Deoxyglucosone on U937 Macrophage-Derived Cells
| Treatment | Key Observations | Implied Mechanism |
|---|---|---|
| 3-Deoxyglucosone | DNA ladder formation, nuclear fragmentation | Induction of apoptosis |
| 3-Deoxyglucosone | Increased intracellular oxidant levels | Involvement of oxidative stress |
| 3-DG + Buthionine sulfoximine (B86345) (GSH inhibitor) | Enhanced apoptosis and oxidant levels | Glutathione depletion sensitizes cells |
| 3-DG + N-acetylcysteine (antioxidant) | Partially blocked apoptosis | Oxidative stress is a key mediator |
While direct studies on 3-DG with RAW 264.7 and J774A.1 cell lines are limited, these lines are standard models for studying inflammatory responses and are often used to compare with primary bone marrow-derived macrophages. lynchburg.edunih.govnih.govmdpi.comresearchgate.net
The neurotoxic potential of 3-deoxyglucosone has been investigated using primary cultured cortical neurons. frontiersin.org These studies have provided direct evidence that 3-DG is toxic to these crucial brain cells. nih.govoup.comnih.gov
Research has shown that both 3-DG and another dicarbonyl, methylglyoxal (B44143), induce neurotoxicity in cultured cortical neurons. nih.gov This toxicity is linked to the production of reactive oxygen species (ROS), which subsequently leads to neuronal apoptosis. nih.gov The neuroprotective effects of the antioxidant N-acetylcysteine against 3-DG-induced damage further support the role of oxidative stress in this process. nih.gov Additionally, the use of aminoguanidine, an inhibitor of advanced glycation end-product (AGE) formation, protected neurons from 3-DG toxicity, highlighting the contribution of glycation to its detrimental effects. nih.gov The PC-12 cell line, derived from a rat pheochromocytoma, is another common model in neurotoxicity studies, often used to screen for chemical effects on neuronal differentiation and survival. psu.edunih.gov
Interactive Data Table: Neurotoxic Effects of 3-Deoxyglucosone on Cultured Cortical Neurons
| Treatment | Observed Effect | Mechanistic Insight |
|---|---|---|
| 3-Deoxyglucosone | Neuronal cell death (apoptosis) | Associated with reactive oxygen species production |
| 3-DG + N-acetylcysteine | Neuroprotection | Indicates a role for oxidative stress |
| 3-DG + Aminoguanidine | Neuroprotection | Suggests involvement of advanced glycation end-product formation |
Reporter gene cell lines are valuable tools for studying the activity of specific transcription factors. The U2OS cell line containing a nuclear factor erythroid 2-related factor 2 (Nrf2) reporter gene is used to screen for compounds that induce an oxidative stress response. nih.gov Nrf2 is a key regulator of antioxidant defense mechanisms.
While a specific study detailing the induction factor of 3-DG in U2OS Nrf2 reporter cells was not identified, related research indicates that dicarbonyl compounds, including 3-DG, can activate Nrf2-mediated gene expression. The activation of this pathway suggests that cells respond to 3-DG by upregulating their protective antioxidant and detoxification enzymes. This response is a double-edged sword, as it highlights the cell's recognition of 3-DG as a toxic electrophile. The performance of such reporter assays is often validated using known Nrf2 activators like t-butylhydroquinone (t-BHQ). indigobiosciences.com
Tissue and Organ Culture Models (e.g., Pancreatic Islets)
Tissue and organ culture models bridge the gap between single-cell studies and whole-animal experiments, allowing for the investigation of cellular function within a more physiologically relevant microenvironment.
Studies using isolated rat pancreatic islets have demonstrated that exposure to high glucose concentrations impairs insulin secretion, an effect that could not be mimicked by 2-deoxyglucose. nih.gov More directly, research on whole rat embryo cultures has implicated 3-deoxyglucosone as a teratogenic factor in diabetic embryopathy. nih.govnih.gov Embryos cultured in high glucose showed severe dysmorphogenesis and a 17-fold increase in 3-DG levels. nih.gov Critically, the addition of exogenous 3-DG to control cultures replicated these malformations. nih.gov The addition of superoxide (B77818) dismutase (SOD) reduced the malformation rates induced by both high glucose and 3-DG, suggesting that 3-DG accumulation leads to superoxide-mediated damage. nih.gov
Interactive Data Table: Effects of 3-Deoxyglucosone in Whole Embryo Culture
| Culture Condition | Embryonic 3-DG Concentration | Malformation Rate | Effect of SOD |
|---|---|---|---|
| Control (Low Glucose) | Baseline | Low | Not Applicable |
| High Glucose | 17-fold increase | High | Reduced malformation rate |
| Control + 3-DG (100 µM) | Similar to high glucose | High | Reduced malformation rate |
Animal Models of Pathological Conditions
Animal models are indispensable for understanding the systemic effects of 3-deoxyglucosone and its role in the development of chronic diseases. The streptozotocin (B1681764) (STZ)-induced diabetic rat is a common model for studying type 1 diabetes and its complications. mdpi.com
Research has consistently shown that plasma and tissue levels of 3-deoxyglucosone are significantly elevated in STZ-induced diabetic rats compared to healthy controls. nih.govnih.gov In one study, plasma-free 3-DG levels in diabetic rats were 918 +/- 134 nM, compared to 379 +/- 69 nM in control rats. nih.gov Another study reported serum 3-DG levels of 3.46 +/- 0.23 µmol/l in diabetic rats with nephropathy, significantly higher than the 1.23 +/- 0.13 µmol/l in controls. nih.gov These elevated 3-DG levels were associated with the development of diabetic complications, such as nephropathy, and correlated with increased tissue content of advanced glycation end products (AGEs) in the kidney and lens. nih.gov The administration of aminoguanidine, an inhibitor of the Maillard reaction, was shown to suppress the increase in plasma 3-DG levels. nih.gov
Interactive Data Table: 3-Deoxyglucosone Levels in Streptozotocin-Induced Diabetic Rats
| Study | Model | Control 3-DG Level | Diabetic 3-DG Level | Associated Pathology |
|---|---|---|---|---|
| Niwa et al. (1996) | STZ-induced diabetic rats with nephropathy | 1.23 +/- 0.13 µmol/l (serum) | 3.46 +/- 0.23 µmol/l (serum) | Proteinuria, hyperlipidemia, increased kidney & lens AGEs |
| Odani et al. (1994) | STZ-induced diabetic rats | 379 +/- 69 nM (plasma) | 918 +/- 134 nM (plasma) | Increased plasma pyrraline (B118067) levels |
Rodent Models (e.g., Diabetic Rats, Mice)
Rodent models, particularly those mimicking diabetic conditions, have been instrumental in understanding the in vivo relevance of 3-deoxyglucosone (3-DG). In streptozotocin-induced diabetic rats, plasma levels of free 3-DG were found to be significantly elevated compared to non-diabetic controls. nih.gov One study quantified this increase, showing levels of 918 ± 134 nM in diabetic rats versus 379 ± 69 nM in the control group. nih.gov This elevation is a critical finding, as 3-DG is a highly reactive intermediate in the formation of Advanced Glycation End-products (AGEs), which are implicated in the long-term complications of diabetes. nih.govmdpi.com
Further research using rat models has explored the consequences of elevated 3-DG. Administration of exogenous 3-DG to healthy Sprague-Dawley rats was shown to induce acute glucose intolerance. wikipedia.org This effect was associated with impaired insulin-stimulated glucose uptake in the liver and adipose tissues, suggesting that 3-DG itself can contribute to insulin resistance. wikipedia.org The study also noted that these effects involved the PI3K signaling pathway. wikipedia.org
Studies have also investigated ways to modulate 3-DG levels in these models. The administration of aminoguanidine, an inhibitor of the Maillard reaction, successfully suppressed the elevated plasma 3-DG levels in diabetic rats. nih.gov Another approach involves fructosamine-3-kinase (F3K), an enzyme whose activity leads to the production of 3-DG. Inhibiting F3K in diabetic rat models has been shown to reduce plasma 3-DG concentrations by approximately 50%. nih.gov Conversely, stimulating this pathway by feeding rats a diet containing glycated casein led to a 10- to 20-fold increase in plasma 3-DG levels. nih.gov In healthy aging mouse models, the hydroimidazolone derived from 3-DG (3DG-H) was found to be increased in aged wild-type mice, indicating a role for this compound in age-related protein modification. nih.gov
Interactive Table 1: Research Findings on 3-Deoxyglucosone in Rodent Models
| Model | Key Finding | Measurement/Observation | Reference |
|---|---|---|---|
| Streptozotocin-induced diabetic rats | Significantly higher plasma 3-DG levels compared to controls. | 918 ± 134 nM (Diabetic) vs. 379 ± 69 nM (Control) | nih.gov |
| Sprague-Dawley rats | Exogenous 3-DG induced acute glucose intolerance and insulin resistance. | Attenuated insulin-stimulated glucose uptake in liver and adipose tissue. | wikipedia.org |
| Diabetic rats | Aminoguanidine administration suppressed elevated 3-DG levels. | Reduction in plasma 3-DG concentration. | nih.gov |
| Eker rats | Increased dietary intake leading to high 3-DG caused a ~3-fold increase in kidney lesions. | Pathological observation of kidney tubules. | nih.gov |
| Aging mice | Hydroimidazolone derived from 3-DG (3DG-H) increased with age. | 36-40% increase in aged mice vs. young mice. | nih.gov |
Evaluation of 3-Deoxyglucosone Effects in Specific Organs/Tissues (e.g., Kidney, Aorta, Erythrocytes)
Kidney: The kidneys are significantly affected by elevated levels of 3-DG. In patients with uremia (a condition associated with kidney failure), serum 3-DG levels are markedly increased. wikipedia.orgnih.govatlantis-press.com This is thought to be due to the decreased catabolism of 3-DG resulting from the loss of 3-DG reductase activity in end-stage kidneys. wikipedia.org In rodent models, the link between 3-DG and kidney damage is more direct. For instance, in the Eker rat, a model susceptible to kidney lesions, stimulating the F3K pathway to increase 3-DG production resulted in an approximately 3-fold increase in kidney lesions. nih.gov Furthermore, studies in diabetic patients have shown that serum 3-DG concentrations are higher in those with nephropathy than in those without, suggesting 3-DG may be a key factor in the development of diabetic kidney complications. mdpi.com
Aorta: The aorta, as a major blood vessel, is a primary site for the vascular complications associated with diabetes and aging, where 3-DG plays a significant role. torontogarlicfestival.ca 3-DG is a potent precursor to AGEs, which contribute to atherosclerosis by causing endothelial dysfunction, promoting the proliferation of vascular smooth muscle cells, and inducing the cross-linking of collagen in the artery walls. wikipedia.orgtorontogarlicfestival.ca This cross-linking leads to vascular stiffening, a hallmark of arteriosclerosis. wikipedia.org Specifically, 3-DG has been shown to induce the production of heparin-binding epidermal growth factor, a mitogen for smooth muscle cells that is found in atherosclerotic plaques. torontogarlicfestival.ca While direct studies focusing solely on the aorta are part of a broader body of research on vascular disease, the mechanisms by which 3-DG contributes to AGE formation are central to the pathological changes observed in the aorta during diabetes and aging. wikipedia.orgnih.gov
Erythrocytes: Erythrocytes (red blood cells) are also impacted by 3-DG. In diabetic conditions, elevated 3-DG levels are found in erythrocytes. wikipedia.org In vitro experiments exposing human erythrocytes to high glucose concentrations, which promotes the formation of 3-DG, have been used to model the modifications seen in diabetes. mdpi.com Such conditions intensify lipid peroxidation and reduce the activity of protective enzymes like glutathione S-transferase and glutathione reductase. mdpi.com High glucose concentrations have also been shown to affect the primary anion exchanger in erythrocytes, Band 3 protein, altering its function. nih.gov The accumulation of 3-DG and the subsequent formation of AGEs within erythrocytes are believed to contribute to the development of complications in both diabetic and uremic patients. wikipedia.orgresearchgate.net
Interactive Table 2: Effects of 3-Deoxyglucosone on Specific Organs and Tissues
| Organ/Tissue | Research Model | Observed Effect/Finding | Implication | Reference |
|---|---|---|---|---|
| Kidney | Uremic Patients | Markedly elevated serum 3-DG levels. | Potential role in uremic complications. | wikipedia.orgnih.govatlantis-press.com |
| Diabetic Patients with Nephropathy | Higher serum 3-DG than diabetics without nephropathy. | 3-DG may promote diabetic kidney damage. | mdpi.com | |
| Eker Rats | Increased 3-DG led to a ~3-fold increase in kidney lesions. | Direct link between high 3-DG and kidney pathology. | nih.gov | |
| Aorta | General (Inferred from vascular studies) | 3-DG is a precursor to AGEs that cause vascular stiffening and atherosclerosis. | Contributes to the pathogenesis of vascular disease affecting the aorta. | wikipedia.orgtorontogarlicfestival.ca |
| In Vitro | Induces heparin-binding epidermal growth factor, a smooth muscle mitogen. | Promotes changes associated with atherosclerotic plaques. | torontogarlicfestival.ca | |
| Erythrocytes | Diabetic Patients | Elevated levels of 3-DG found in red blood cells. | Contributes to cellular damage and diabetic complications. | wikipedia.org |
| In Vitro (Human) | High glucose incubation intensifies lipid peroxidation and alters enzyme activity. | Models glycotoxic damage to red blood cells. | mdpi.com | |
| In Vitro (Human) | High glucose alters the function of the Band 3 anion exchange protein. | Impairs fundamental erythrocyte homeostasis. | nih.gov |
Ex Vivo Analysis of Biological Samples
The accurate measurement of 3-DG in biological samples is crucial for clinical research. Various ex vivo analytical methods have been developed for this purpose. Gas chromatography-mass spectrometry (GC/MS) has been a key technique. nih.gov One GC/MS procedure involves deproteinizing plasma samples, conjugating the 3-DG with 2,3-diamino-naphthalene to create a stable adduct, and then analyzing it. This method revealed a significant discrepancy in reported 3-DG values based on the sample preparation technique. When plasma was deproteinized by ultrafiltration, levels in normoglycemic individuals were 58.5 ± 14 nM, whereas ethanol (B145695) extraction yielded much higher levels (1710 ± 750 nM). This suggests that ultrafiltration measures free circulating 3-DG, while ethanol extraction may measure both free and protein-bound forms.
More recently, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the quantification of 3-DG along with other α-oxoaldehydes like glyoxal (B1671930) and methylglyoxal in blood and plasma. This method involves deproteinization with perchloric acid followed by derivatization with o-phenylenediamine. It offers high sensitivity and a rapid run-time of 8 minutes. Using this improved method, studies have confirmed that plasma concentrations of 3-DG are increased in patients with type 2 diabetes compared to non-diabetic controls. These ex vivo analytical advancements are essential for reliably associating 3-DG levels with disease states and understanding its bioavailability and metabolism.
Food and Fermentation Models (e.g., Black Garlic, Beer Fermentation with Yeasts)
Black Garlic: The production of black garlic from fresh garlic is a process that relies on heat treatment under controlled humidity, which facilitates the Maillard reaction between sugars and amino acids. mdpi.com This reaction is responsible for the characteristic dark color, sweet taste, and altered texture of black garlic. wikipedia.org The Maillard reaction proceeds through several stages, including an intermediate stage characterized by the formation of dicarbonyl compounds. While research on black garlic extensively documents the formation of Maillard reaction products, such as 5-hydroxymethylfurfural (B1680220) (5-HMF) and melanoidins, specific studies detailing the presence or quantitative analysis of 3-deoxyglucosone in black garlic are not prominent in the available literature. mdpi.comwikipedia.org Therefore, although 3-DG is a known intermediate of the Maillard reaction, its specific role and concentration in the context of black garlic production remains an area requiring further investigation.
Beer Fermentation with Yeasts: In the context of brewing, 3-deoxyglucosone is a well-studied compound. It is a major α-dicarbonyl compound formed in high amounts during the thermal processes of malting and, most significantly, wort boiling. The concentration of 3-DG in wort can reach levels around 179 µmol/L. During the subsequent fermentation process, brewing yeasts (Saccharomyces species) metabolize 3-DG.
Recent studies have shown that different yeast strains handle 3-DG differently. Beer yeast strains appear to be more stress-resistant to 3-DG and induce a faster degradation compared to yeasts from other habitats. The composition of the wort also influences this process; for example, high levels of another dicarbonyl, 3-deoxymaltosone (found in dark worts), can inhibit the utilization of 3-DG by yeast, leaving higher residual levels in the beer. The remaining 3-DG can act as a key precursor for beer aging compounds, such as Strecker aldehydes, which impact the flavor stability of the final product. The primary detoxification pathway for 3-DG by yeast is its reduction to the less reactive compound 3-deoxyfructose (B1226627).
Interactive Table 3: Role of 3-Deoxyglucosone in Food and Fermentation Models
| Model | Process | Role/Finding of 3-Deoxyglucosone | Significance | Reference |
|---|---|---|---|---|
| Black Garlic | Maillard Reaction (Heating) | A known intermediate of the Maillard reaction, but its specific presence/concentration in black garlic is not well-documented in available research. | Further research is needed to quantify its role alongside other intermediates like 5-HMF. | mdpi.comwikipedia.org |
| Beer Fermentation | Wort Boiling | Formed in significant quantities due to thermal load. | A major dicarbonyl compound present in wort before fermentation. | |
| Yeast Fermentation | Metabolized by Saccharomyces yeasts. | Yeast activity reduces 3-DG levels. | ||
| Yeast Fermentation | Converted to 3-deoxyfructose. | Primary detoxification pathway by yeast. | ||
| Beer Aging | Acts as a precursor to flavor-active Strecker aldehydes. | Influences the flavor stability and aging characteristics of beer. |
Mechanistic Role in Pathological Processes
Contribution to Protein Damage and Dysregulation
3-Deoxyglucosone (B13542) is a powerful glycating agent that directly contributes to protein damage and dysregulation through several mechanisms. plos.org As a dicarbonyl sugar, it is highly reactive toward the free amino groups of proteins, particularly the lysine (B10760008) and arginine residues. wikipedia.orgnih.gov This non-enzymatic reaction initiates a cascade that results in the formation of irreversible, heterogeneous compounds known as advanced glycation end-products (AGEs). wikipedia.orgplos.org The formation of these AGEs permanently alters protein structure and function. nih.gov
Key aspects of 3-DG-mediated protein damage include:
Modification of Long-Lived Proteins: 3-DG plays a role in the modification and cross-linking of proteins with long half-lives, such as collagen and crystallin. wikipedia.org This process can lead to vascular stiffening and contributes to the complications of diseases like diabetes and atherosclerosis. wikipedia.orgwikipedia.org
Alteration of Nuclear Proteins: 3-DG can damage nuclear proteins, such as histones, with severe consequences for the maintenance of genomic integrity. nih.gov Studies on histone proteins H1 and H3 have shown that glycation by 3-DG alters their secondary structure, decreases their thermostability, and may compromise chromatin structure and gene expression. plos.orgnih.govresearchgate.net This damage to nuclear proteins like histones could worsen complications associated with diabetes. nih.gov
Formation of Specific Adducts: The reaction between 3-DG and protein amino groups leads to the formation of various AGEs, including imidazolones, pyrraline (B118067), and Nε-(carboxymethyl)lysine (CML). wikipedia.orgnih.gov Imidazolone (B8795221) is considered the most specific AGE derived from 3-DG. nih.govmedchemexpress.com
Mechanisms of Impaired Cellular Function
3-Deoxyglucosone exhibits significant cellular toxicity and is considered a potent cytotoxic agent. nih.govtandfonline.com It can be internalized by cells, where it triggers pathological processes. wikipedia.org The accumulation of 3-DG is linked to superoxide-mediated embryopathy, identifying it as a teratogenic factor in diabetic embryopathy that can lead to embryo malformation. wikipedia.orgresearchgate.net
Research has demonstrated that 3-DG induces apoptosis (programmed cell death) in various cell types, including macrophage-derived cell lines. wikipedia.org Furthermore, it is neurotoxic to cultured cortical neurons, an effect associated with the production of reactive oxygen species (ROS) and subsequent neuronal apoptosis. wikipedia.orgnih.gov
A critical aspect of 3-DG's pathological role is its ability to inactivate key cellular enzymes, thereby impairing essential metabolic and defense pathways. wikipedia.org This inactivation disrupts the cell's ability to protect itself from harmful substances, including 3-DG itself.
Key enzymatic targets of 3-DG include:
Aldehyde Reductase: 3-DG inactivates aldehyde reductase, the very enzyme responsible for its detoxification to 3-deoxyfructose (B1226627). wikipedia.org This creates a vicious cycle where the accumulation of 3-DG hampers its own removal.
Antioxidant Enzymes: 3-DG directly inactivates central antioxidant enzymes. wikipedia.orgscite.ai It targets glutathione (B108866) peroxidase, which removes ROS, and glutathione reductase, which regenerates the key antioxidant glutathione. wikipedia.orgscite.ai This impairment of the antioxidant defense system enhances oxidative stress within the cell. scite.ainih.govmdpi.com
Metabolic Enzymes: In some studies, 3-DG has been shown to reduce the activities of hexokinase and glucose-6-phosphate dehydrogenase. researchgate.net
Conversely, the body possesses enzymes such as NADPH-dependent 2-oxoaldehyde reductase, found in organs like the liver and kidney, which catalyze the reduction of 3-DG and are thought to function as a self-defense mechanism against the Maillard reaction. nih.gov
3-Deoxyglucosone contributes to genomic instability through direct and indirect mechanisms. The oxidative stress induced by 3-DG can lead to oxidative DNA damage. wikipedia.org Beyond this, 3-DG can directly react with the free amino groups of nucleic acids to form DNA-AGEs. nih.govkau.edu.sa
This direct glycation of DNA can cause significant structural damage:
Structural Perturbations: The modification of DNA by 3-DG can cause structural perturbations, including the unstacking of bases and destabilization of the DNA helix. kau.edu.sa This damage has the potential to compromise the maintenance of genomic integrity. nih.gov
Inhibition of DNA Repair: Conditions that elevate 3-DG levels, such as hyperglycemia, have been found to inhibit DNA repair pathways. nih.gov Specifically, elevated glucose can inhibit nucleotide excision repair (NER), a key pathway for repairing bulky lesions in DNA, thereby promoting genomic instability. nih.gov
Suppression of DNA Synthesis: There is also evidence suggesting that 3-DG can inhibit DNA synthesis, which leads to the suppression of cell proliferation. dojindo.com
The loss of genomic integrity is a hallmark of various diseases, and the damage caused by 3-DG may contribute to age-related and other pathological complications. kau.edu.safrontiersin.org
Involvement in Specific Disease-Related Mechanisms
3-Deoxyglucosone is a major and highly potent precursor in the formation of advanced glycation end products (AGEs), which are central to the pathogenesis of numerous diseases. wikipedia.orgplos.orgnih.gov AGEs are formed when 3-DG reacts non-enzymatically with proteins, lipids, and nucleic acids. wikipedia.orgplos.orgwikipedia.org This process is accelerated in hyperglycemic and uremic states, leading to elevated levels of 3-DG and a subsequent increase in AGE formation. nih.govnih.gov
The pathogenic role of 3-DG-derived AGEs involves several processes:
Protein Cross-linking: AGEs derived from 3-DG cross-link long-lived proteins like collagen in blood vessel walls. wikipedia.orgwikipedia.org This cross-linking leads to increased vascular stiffness and contributes to hypertension and the vascular complications of diabetes. wikipedia.orgwikipedia.org
Receptor for AGE (RAGE) Activation: AGEs can bind to specific cellular receptors, most notably the Receptor for Advanced Glycation End Products (RAGE). wikipedia.org This binding activates intracellular signaling cascades, such as the activation of NF-κB, which promotes inflammatory responses and enhances oxidative stress. wikipedia.org
Disease Contribution: The accumulation of AGEs is implicated as a causative factor in a wide array of diseases, including diabetic complications (nephropathy, retinopathy), atherosclerosis, Alzheimer's disease, and general processes of aging. wikipedia.orgwikipedia.org Plasma levels of 3-DG have been found to correlate with the glomerular basement membrane width in diabetic nephropathy. wikipedia.orgmdpi.com
Data Tables
Table 1: Summary of Research Findings on 3-Deoxyglucosone's Pathological Roles
| Pathological Effect | Detailed Research Finding | Source(s) |
| Protein Damage | Reacts with lysine and arginine residues, causing cross-linking in long-lived proteins like collagen. | wikipedia.orgnih.gov |
| Alters the secondary structure and reduces the thermostability of nuclear histone proteins (H1, H3). | plos.orgnih.govresearchgate.net | |
| Cellular Toxicity | Induces apoptosis in macrophage-derived cell lines and cultured cortical neurons. | wikipedia.orgnih.gov |
| Acts as a teratogenic factor, with its accumulation leading to superoxide-mediated embryopathy. | wikipedia.orgresearchgate.net | |
| Enzyme Inactivation | Inactivates key antioxidant enzymes, including glutathione peroxidase and glutathione reductase. | wikipedia.orgscite.ai |
| Inhibits aldehyde reductase, an enzyme responsible for its own detoxification. | wikipedia.org | |
| DNA Damage | Induces oxidative DNA damage through the generation of reactive oxygen species (ROS). | wikipedia.org |
| Reacts directly with nucleic acids to form DNA-AGEs, causing structural perturbations to the DNA helix. | nih.govkau.edu.sa | |
| AGE Pathogenesis | Acts as a potent precursor to AGEs such as imidazolones and pyrraline. | wikipedia.orgnih.gov |
| AGEs bind to the RAGE receptor, activating inflammatory pathways and oxidative stress. | wikipedia.org |
Role in Diabetic Complications (General Mechanisms)
3-Deoxyglucosone (3-DG) is a dicarbonyl compound that serves as a significant marker for diabetes. wikipedia.org Its formation is primarily a consequence of the Maillard reaction, a non-enzymatic process where glucose reacts with the primary amino groups of lysine and arginine residues in proteins. wikipedia.org In the hyperglycemic state characteristic of diabetes, the increased concentration of glucose accelerates the formation of 3-DG. wikipedia.orgnih.gov It can also be produced through the degradation of fructose (B13574) 3-phosphate. wikipedia.org
3-DG is a highly reactive precursor to Advanced Glycation End-products (AGEs), being far more reactive in their formation than reducing sugars. wikipedia.orgnih.govnih.gov The AGEs derived from 3-DG include compounds such as imidazolones, pyrraline, N⁶-(carboxymethyl)lysine (CML), and pentosidine (B29645). wikipedia.orgnih.govnih.gov The accumulation of 3-DG and the subsequent formation of AGEs are central to the pathogenesis of diabetic complications. wikipedia.org This occurs through the modification and cross-linking of long-lived proteins, such as collagen, altering their structure and function. wikipedia.orgnih.gov
A key mechanism through which 3-DG exerts its pathological effects is the induction of reactive oxygen species (ROS), leading to a state of oxidative stress. wikipedia.orgnih.gov 3-DG can be internalized by cells, causing intracellular oxidative stress which can result in oxidative DNA damage. wikipedia.org Furthermore, 3-DG exacerbates this stress by inactivating crucial antioxidant enzymes, including glutathione peroxidase, which removes ROS, and glutathione reductase, which regenerates glutathione. wikipedia.org This dual action of promoting ROS production while simultaneously crippling the cell's antioxidant defenses is a significant driver of tissue damage in diabetes. wikipedia.org
Nephropathy Mechanisms (e.g., Glomerular Basement Membrane Widening, Impaired Renal Cell-Matrix Interactions)
Elevated plasma concentrations of 3-deoxyglucosone are a notable finding in diabetic patients, particularly those with nephropathy. wikipedia.orgnih.gov Studies have demonstrated a direct correlation between increased 3-DG levels and the widening of the glomerular basement membrane (GBM), a key structural alteration in diabetic nephropathy. wikipedia.orgmdpi.com The progression of nephropathy in individuals with both type 1 and type 2 diabetes is significantly associated with elevated dicarbonyl stress, to which 3-DG is a major contributor. diabetesjournals.org
The mechanism involves the role of 3-DG as a potent precursor for AGEs. nih.gov In the kidney, the accumulation of these AGEs promotes the excessive production and deposition of extracellular matrix components by mesangial cells. wikipedia.orgmedscape.org This leads to mesangial expansion and ultimately glomerulosclerosis, the scarring of the glomeruli that impairs kidney function. wikipedia.orgnih.gov The binding of AGEs to their receptors (RAGE) on mesangial and endothelial cells further stimulates the production of the mesangial matrix. wikipedia.org In patients with end-stage renal disease or uremia, the situation is compounded by a decreased ability of the kidneys to catabolize and clear 3-DG, leading to even higher plasma levels. nih.gov
| Finding | Observation | Reference |
|---|---|---|
| Plasma 3-DG Levels | Significantly elevated in diabetic patients with nephropathy compared to those without. | wikipedia.orgnih.gov |
| Glomerular Basement Membrane (GBM) | Plasma levels of 3-DG correlate with the thickness of the GBM. | wikipedia.orgmdpi.com |
| Disease Progression | Progression of nephropathy is significantly related to elevated dicarbonyl stress from 3-DG and methylglyoxal (B44143). | diabetesjournals.org |
| Renal Tissue AGEs | Increased levels of serum 3-DG and renal tissue AGEs are linked to the occurrence of diabetic nephropathy in animal models. | nih.gov |
| Uremia | Decreased catabolism of 3-DG in end-stage kidneys contributes to high plasma levels. | nih.gov |
Atherogenesis and Vascular Complications
The chemical compound 3-deoxyglucosone is a significant contributor to the vascular complications associated with diabetes, including atherosclerosis. wikipedia.orgwikipedia.org One of its direct pro-atherogenic mechanisms involves the induction of heparin-binding epidermal growth factor. wikipedia.org This factor is a potent mitogen for smooth muscle cells, which are abundant in atherosclerotic plaques, suggesting that elevated 3-DG levels can trigger the initial stages of plaque formation. wikipedia.org
Furthermore, 3-DG and other metabolites generated via the polyol pathway act as powerful glycating agents, accelerating the production of AGEs that are instrumental in causing vascular damage. nih.govresearchgate.net The formation of AGEs contributes to atherogenesis through several mechanisms:
Vascular Stiffening: AGEs cross-link long-lived proteins like collagen within the vessel wall, leading to increased arterial stiffness and hypertension. wikipedia.orgkrisverburgh.com
LDL Modification: Low-density lipoproteins (LDL) can be modified by glycation, which promotes their oxidation and subsequent entrapment within the artery walls. wikipedia.orgnih.gov This process is a critical step in the development of atherosclerosis, leading to the formation of foam cells. nih.gov
Endothelial Dysfunction: AGEs bind to the Receptor for Advanced Glycation Endproducts (RAGE) on the surface of endothelial cells. wikipedia.orgnih.gov This interaction triggers intracellular signaling cascades that result in increased oxidative stress and the activation of inflammatory pathways, such as the NF-κB pathway. wikipedia.org This leads to endothelial dysfunction, characterized by impaired vasodilation and a pro-inflammatory, pro-thrombotic state. wikipedia.orgnih.govsemanticscholar.org
The inflammatory response initiated by the AGE-RAGE axis includes the release of cytokines and chemokines, which recruit monocytes to the vessel wall. nih.govresearchgate.net These monocytes then differentiate into macrophages, engulf modified lipoproteins to become foam cells, and perpetuate the inflammatory cycle, driving the progression of the atherosclerotic lesion. researchgate.netsemanticscholar.org
Age-Related Biological Processes
The formation of 3-deoxyglucosone and its subsequent conversion into Advanced Glycation End-products (AGEs) are not only implicated in disease states but are also a fundamental part of the natural aging process. wikipedia.orgnih.gov A primary mechanism by which these molecules contribute to aging is through the irreversible cross-linking of long-lived proteins. wikipedia.orgkrisverburgh.com
Collagen and elastin (B1584352), key structural proteins in connective tissues throughout the body, are particularly susceptible to this cross-linking. krisverburgh.com Over time, the accumulation of these AGE-mediated cross-links causes tissues to become progressively stiffer and less compliant. krisverburgh.com This molecular change manifests in several classic signs of aging:
Skin: Cross-linking of collagen and elastin in the dermis reduces the skin's flexibility, leading to wrinkles and stiffness. krisverburgh.com
Blood Vessels: The stiffening of collagen in blood vessel walls contributes to arteriosclerosis, increased blood pressure (hypertension), and a greater risk of vessel rupture. krisverburgh.com
Lungs: A decline in lung function with age is partly due to the cross-linking of proteins, which makes the lung tissue more rigid. krisverburgh.com
The amount of AGEs accumulated on long-lived proteins like collagen demonstrably increases with age, providing a molecular basis for the age-related decline in the functional properties of many tissues and organs. bohrium.com
Central Nervous System Implications (e.g., Alzheimer's Disease Mechanisms)
The influence of 3-deoxyglucosone extends to the central nervous system, where it is implicated in the pathology of neurodegenerative conditions, most notably Alzheimer's disease. wikipedia.orgwikipedia.org Research has identified 3-DG as a neurotoxic agent, capable of damaging and killing cultured cortical neurons. nih.govelsevierpure.com The primary mechanism of this neurotoxicity is the generation of reactive oxygen species (ROS), which induces significant oxidative stress and triggers neuronal apoptosis, or programmed cell death. nih.gov
As a highly potent precursor, 3-DG contributes to the formation and accumulation of AGEs within the brain. wikipedia.orgwikipedia.org These AGEs are found in association with the cardinal pathological lesions of Alzheimer's disease: extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs). nih.gov The glycation of proteins like amyloid precursor protein (APP) and tau can influence their processing, aggregation, and clearance, potentially promoting the formation of these toxic structures. frontiersin.org
Furthermore, the interaction between AGEs and their receptor, RAGE, on glial cells and neurons incites neuroinflammatory responses and exacerbates oxidative stress. wikipedia.orgnih.gov This chronic, low-grade inflammation is a well-established component of the neurodegenerative process in Alzheimer's disease, contributing to a toxic environment that fosters neuronal dysfunction and death. wikipedia.orgnih.gov
| Mechanism | Description | Reference |
|---|---|---|
| Direct Neurotoxicity | 3-DG is directly toxic to cortical neurons, inducing apoptosis. | nih.govelsevierpure.com |
| Oxidative Stress | Neurotoxicity is mediated by the production of reactive oxygen species (ROS). | nih.gov |
| AGE Formation | Acts as a potent precursor for AGEs, which are implicated in Alzheimer's pathology. | wikipedia.orgwikipedia.org |
| Neuroinflammation | The AGE-RAGE interaction on brain cells triggers inflammatory pathways and cytokine release, contributing to neurodegeneration. | wikipedia.orgnih.gov |
Inflammation-Related Mechanistic Contributions
3-Deoxyglucosone and the Advanced Glycation End-products (AGEs) it generates are significant contributors to inflammatory processes. wikipedia.orgwikipedia.org AGEs function as pro-inflammatory mediators that can initiate and perpetuate inflammation, a common link across many chronic diseases associated with 3-DG. wikipedia.org
A central mechanism for this pro-inflammatory activity is the interaction of AGEs with their specific cell surface receptor, RAGE. wikipedia.org RAGE is expressed on a variety of cells, including key immune cells like macrophages and endothelial cells. wikipedia.org The binding of an AGE to RAGE acts as a trigger, activating intracellular signaling pathways that lead to a pro-inflammatory state. wikipedia.org
It is hypothesized that a major pathway activated by this binding is the nuclear factor kappa B (NF-κB) signaling cascade. wikipedia.org NF-κB is a critical transcription factor that controls the expression of a multitude of genes involved in the inflammatory response, including those for cytokines, chemokines, and adhesion molecules. wikipedia.org The activation of RAGE by AGEs leads to the production and release of various inflammatory cytokines, which fuels a cycle of chronic inflammation. wikipedia.orgmdpi.com This mechanism is a key contributor to the pathogenesis of conditions like atherosclerosis and the vascular complications of diabetes. wikipedia.org
Diabetic Embryopathy Mechanisms (Teratogenic Factor)
Research has identified 3-deoxyglucosone as a key teratogenic factor contributing to diabetic embryopathy, the increased rate of congenital malformations in infants of diabetic mothers. nih.govresearchgate.net The link is rooted in the hyperglycemic environment of the diabetic pregnancy. nih.gov
Studies using whole rat embryo cultures have provided direct evidence for this role. When embryos were cultured in a high-glucose medium, they exhibited severe dysmorphogenesis and a seventeen-fold increase in their internal concentration of 3-DG compared to controls. nih.govresearchgate.net Critically, when 3-DG was added exogenously to embryos in a normal glucose medium, it induced a similar rate of malformations, directly implicating the compound as a causative agent. nih.govresearchgate.net
The teratogenic effect of 3-DG appears to be mediated through the induction of oxidative stress. nih.govresearchgate.net The addition of superoxide (B77818) dismutase (SOD), an antioxidant enzyme, to the culture medium significantly reduced the rate of malformations caused by both high glucose and direct 3-DG exposure. nih.govresearchgate.net This suggests that the accumulation of 3-DG leads to an overproduction of superoxide radicals, resulting in superoxide-mediated embryopathy. nih.govresearchgate.net The interaction of AGEs, formed from 3-DG, with the RAGE receptor has also been proposed as a contributing mechanism in diabetic embryopathy. nih.gov
Future Research Directions and Methodological Advancements
Elucidation of Undiscovered Formation and Degradation Pathways
The primary known routes of 3-DG formation are the Maillard reaction, the polyol pathway, and the degradation of glucose. nih.govnih.govnih.gov Studies have shown that 3-DG can be formed from the degradation of fructosyl-lysine (B1674161) and Schiff's base adducts in the early stages of glycation. nih.govnih.gov It can also be derived from fructose-3-phosphate, which is found in high levels in diabetic patients. dojindo.comnih.gov However, the complete network of its biogenesis is likely more complex. Future research must aim to identify other, potentially significant, endogenous sources and the specific physiological or pathological conditions that favor these alternative pathways. For instance, the conversion of 3-DG to the even more reactive α,β-unsaturated dicarbonyl, 3,4-dideoxyglucosone-3-ene (3,4-DGE), has been observed in vitro and represents a critical transformation pathway that could occur in vivo. nih.govdntb.gov.ua
On the other side of the metabolic ledger, the known detoxification of 3-DG involves its reduction to 3-deoxyfructose (B1226627) (3-DF) and oxidation to 2-keto-3-deoxygluconate (B102576) (DGA). nih.govresearchgate.net An impairment in the reductive pathway to 3-DF may contribute to pathology in diabetics. researchgate.net Research is needed to fully characterize the enzymes responsible for these conversions, such as aldoketo reductases, and to discover other potential degradation or excretion pathways. nih.gov Understanding the complete metabolic fate of 3-DG is crucial for developing strategies to enhance its clearance from the body.
Development of Advanced Analytical Techniques for Specific 3-Deoxyglucosone (B13542) Adducts
Current methods for quantifying 3-DG and its adducts primarily rely on High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS). dojindo.comnih.govnih.gov While effective, these techniques often measure total or free 3-DG and may not capture the full diversity of its specific modifications on proteins and DNA. nih.gov The future requires the development of more sensitive and specific analytical tools to detect and quantify distinct 3-DG-derived adducts in complex biological samples.
Advanced mass spectrometry-based "adductomics" offers a path forward. nih.gov Methodologies such as Multiple Reaction Monitoring (MRM), often performed on triple-quadrupole instruments, can be optimized for the highly sensitive and specific detection of known 3-DG adducts, like the hydroimidazolone derived from arginine, 3-DG-H1. nih.govmdpi.comresearchgate.net Furthermore, untargeted approaches using high-resolution mass spectrometry (HRMS) coupled with sophisticated data analysis workflows can enable the discovery of novel, previously uncharacterized adducts. biorxiv.org Combining these MS techniques with immunoaffinity enrichment, using antibodies specific to a particular adduct, can significantly enhance detection sensitivity, allowing for quantification of low-abundance modifications. berkeley.edu Such methods will be indispensable for accurately profiling the landscape of 3-DG damage in tissues.
Comprehensive Characterization of 3-Deoxyglucosone-Mediated Protein and DNA Modifications
3-Deoxyglucosone is a potent cross-linking agent that readily reacts with the nucleophilic side chains of amino acids, particularly arginine and lysine (B10760008), to form a variety of AGEs. wikipedia.orgtandfonline.complos.org These modifications can profoundly alter protein structure and function. Studies on histone proteins (H1, H2A, and H3) have demonstrated that glycation by 3-DG leads to significant structural changes, including partial unfolding and decreased thermostability, which could compromise chromatin integrity and gene expression. nih.govplos.orgresearchgate.netdoaj.org Known adducts include pentosidine (B29645), formed from cross-linking lysine and arginine residues, and Nε-(carboxymethyl)lysine (CML). nih.govplos.org However, the most specific AGE derived from 3-DG is imidazolone (B8795221), formed from its reaction with arginine. nih.govmedchemexpress.com A comprehensive catalog of all protein targets of 3-DG modification in different cell types and disease states is still needed. This requires proteomic-scale investigations to identify specific adduction sites and to understand the functional consequences of each modification.
In contrast to proteins, the interaction of 3-DG with nucleic acids is less characterized. It is known that 3-DG can inhibit DNA synthesis, suggesting a direct or indirect effect on DNA integrity or replication machinery. dojindo.com Given that other reactive dicarbonyls are known to form DNA adducts, it is highly probable that 3-DG also forms specific adducts with DNA bases that could be mutagenic. berkeley.edu Future research must focus on identifying the chemical structures of these 3-DG-DNA adducts, their frequency of formation, and the DNA repair mechanisms that recognize and remove them.
| Area of Research | Key Findings and Future Directions | Primary Biomolecules Affected | Associated Pathologies |
|---|---|---|---|
| Protein Modification | 3-DG causes protein crosslinking and structural changes by modifying arginine and lysine residues. tandfonline.com Future work should identify the full "adductome" and the functional impact on each protein target. | Histones (H1, H2A, H3), Collagen, Serum Albumin, Lens Crystallin. nih.govwikipedia.orgtandfonline.comresearchgate.net | Diabetic Complications, Cataracts, Atherosclerosis. wikipedia.orgdojindo.com |
| DNA Modification | 3-DG is known to inhibit DNA synthesis. dojindo.com The specific chemical adducts it forms with DNA bases are largely uncharacterized and require identification and mechanistic study. | Deoxyguanosine (postulated), Deoxyadenosine (postulated). | Potential role in mutagenesis, cellular toxicity, and diabetic embryopathy. wikipedia.org |
| Cellular Signaling | 3-DG can impair insulin (B600854) secretion by downregulating the sweet taste receptor (T1R3) signaling pathway in pancreatic β-cells. medchemexpress.comspandidos-publications.com Further studies are needed to uncover other signaling cascades disrupted by 3-DG. | TAS1R3, TRPM5, GLUT2. spandidos-publications.com | Impaired Glucose Regulation, Prediabetes. spandidos-publications.com |
Exploration of Novel Scavenging and Inhibitory Strategies at the Molecular Level
Given the pathological consequences of 3-DG accumulation, developing strategies to inhibit its formation or scavenge the molecule is a critical therapeutic goal. Some compounds, like aminoguanidine, have shown an ability to inhibit glycation and lower 3-DG levels. dojindo.com Additionally, specific inhibitors of 3-DG production, such as certain parabanic acid derivatives, have been patented, highlighting the feasibility of this approach. google.com
Future research should focus on designing and screening for highly specific and potent molecular scavengers that can trap 3-DG before it reacts with biological macromolecules. Another promising avenue is the development of agents that can break the protein cross-links formed by 3-DG, potentially reversing some of the damage. Furthermore, a deeper understanding of the enzymatic detoxification pathways could lead to strategies aimed at enhancing the activity of 3-DG-reducing enzymes, thereby promoting its conversion to the less reactive 3-deoxyfructose. nih.govresearchgate.net
Systems Biology Approaches to Map 3-Deoxyglucosone Interactors and Networks
To grasp the full impact of 3-DG on cellular and organismal health, research must move beyond the study of individual interactions and adopt a systems biology perspective. cd-genomics.com This involves integrating large-scale datasets to build comprehensive models of how 3-DG influences cellular networks. Proteomic approaches, specifically "adductomics," can be used to generate a global map of all proteins modified by 3-DG within a cell or tissue under specific conditions (e.g., hyperglycemia). nih.govnih.gov
This data can then be integrated into metabolic and protein-protein interaction networks. cd-genomics.com Reconstructing metabolic networks can help predict the flow (flux) of 3-DG formation from various precursors and identify key control points. researchgate.net Gene-metabolite interaction networks can link elevated 3-DG levels to specific genetic backgrounds, providing insights into individual susceptibility to its damaging effects. metaboanalyst.ca These network models can predict novel drug targets and biomarkers and help to understand how 3-DG contributes to complex disease phenotypes. cd-genomics.com
Mechanistic Studies on 3-Deoxyglucosone in Emerging Pathological Contexts
While the role of 3-DG in established diabetic complications is well-documented, its contribution to other and emerging pathologies warrants deeper investigation. wikipedia.orgnih.govwikipedia.org For example, recent studies have uncovered a novel role for 3-DG in directly impairing pancreatic β-cell function and insulin secretion by downregulating the sweet taste receptor signaling pathway. medchemexpress.comspandidos-publications.com This finding suggests 3-DG may be an active player in the development of glucose intolerance, not just a consequence of it.
The link between AGEs and neurodegenerative conditions like Alzheimer's disease is known, but specific mechanistic studies on the direct effects of 3-DG on neuronal cells are needed to clarify its role. wikipedia.orgnih.gov Similarly, because the primary receptor for AGEs (RAGE) is expressed on immune cells and its activation triggers inflammation, the role of 3-DG in modulating immune responses and contributing to chronic inflammatory diseases is a critical area for future research. wikipedia.org Investigating these emerging contexts will broaden our understanding of 3-DG as a multifaceted pathological agent.
Q & A
Q. What validated analytical methods are recommended for quantifying 3-deoxy glucosone (3-DG) in biological samples, and how can potential interferences be mitigated?
To quantify 3-DG in biological matrices (e.g., plasma, urine), high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Derivatization with o-phenylenediamine (OPD) under acidic conditions enhances sensitivity by stabilizing the α-dicarbonyl structure of 3-DG . Key considerations:
- Sample preparation : Use protein precipitation (e.g., trichloroacetic acid) to remove interfering macromolecules.
- Validation : Include recovery rates (≥85%) and coefficients of variation (<10%) for intra- and inter-day precision .
- Interference mitigation : Ascorbic acid and other α-dicarbonyls (e.g., methylglyoxal) may co-elute; optimize chromatographic separation with C18 columns and gradient elution .
Q. How does 3-DG contribute to advanced glycation endproduct (AGE) formation, and what experimental models are used to study this process?
3-DG reacts with lysine and arginine residues in proteins via Schiff base formation, leading to crosslinked AGEs (e.g., pentosidine, imidazolones) . In vitro models:
- Bovine serum albumin (BSA) incubation : Incubate 3-DG (1–5 mM) with BSA in phosphate buffer (pH 7.4, 37°C) for 7–14 days. Monitor AGE fluorescence (Ex 370 nm/Em 440 nm) and validate via ELISA or LC-MS .
- Cell culture : Use endothelial cells (e.g., HUVECs) exposed to 3-DG (50–200 µM) to assess oxidative stress (e.g., glutathione depletion) and apoptosis markers (e.g., caspase-3 activation) .
Q. What are optimal storage and handling protocols for 3-DG in laboratory settings?
- Solubility : Dissolve in DMSO (20 mg/mL) or ethanol (1 mg/mL) with brief sonication (37°C) to avoid degradation .
- Storage : Aliquot and store at −80°C (stable for 6 months) or −20°C (1 month). Protect from light to prevent photochemical decomposition .
- In vivo administration : For animal studies, prepare a DMSO/saline/Tween 80 emulsion (final DMSO ≤5%) to maintain solubility and minimize toxicity .
Advanced Research Questions
Q. How can contradictory data on 3-DG’s role in diabetic complications be resolved through experimental design?
Discrepancies in 3-DG’s pathological effects (e.g., nephropathy vs. retinopathy) may arise from:
- Model specificity : Use tissue-specific knockout mice (e.g., Glut1−/− in renal cells) to isolate 3-DG’s localized effects .
- Dosage gradients : Compare low (physiological: 1–10 µM) vs. high (pathological: 100–500 µM) concentrations in vitro to mimic diabetic hyperglycemia .
- Longitudinal studies : Track 3-DG levels and AGE accumulation in diabetic rodent models (e.g., streptozotocin-induced) over 6–12 months, correlating with histopathological changes .
Q. What mechanistic insights explain 3-DG’s dual role as a pro-oxidant and glutathione peroxidase (GPx) inhibitor?
3-DG generates reactive oxygen species (ROS) via autoxidation and Fenton reactions (Fe²⁺/Cu²⁺-catalyzed), while simultaneously inactivating GPx by modifying its selenocysteine active site . Methodological approaches:
Q. How do industrial processing conditions (e.g., thermal treatment) influence 3-DG formation in food matrices, and what analytical workflows are suitable for tracking its kinetics?
3-DG forms during thermal degradation of glucose in foods (e.g., cocoa, caramel). Key factors:
- Temperature gradients : Incubate glucose (1 M) at 100–150°C under controlled pH (4–8). Quantify 3-DG via HPLC with UV detection (224 nm) .
- Metal ion effects : Add Fe²⁺/Cr³⁺ (0.1–1 mM) to enhance 3-DG yield via oxidative pathways; use chelators (e.g., EDTA) to confirm metal dependency .
- Kinetic modeling : Apply pseudo-first-order rate equations to estimate activation energy (Ea) for 3-DG formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
